Product packaging for 3-CHLORO-4-FLUORO-BENZAMIDINE(Cat. No.:CAS No. 504404-34-6)

3-CHLORO-4-FLUORO-BENZAMIDINE

Cat. No.: B1621370
CAS No.: 504404-34-6
M. Wt: 172.59 g/mol
InChI Key: JEKDVUSWMBGDNX-UHFFFAOYSA-N
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Description

3-CHLORO-4-FLUORO-BENZAMIDINE is a useful research compound. Its molecular formula is C7H6ClFN2 and its molecular weight is 172.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClFN2 B1621370 3-CHLORO-4-FLUORO-BENZAMIDINE CAS No. 504404-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKDVUSWMBGDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369629
Record name 3-Chloro-4-fluorobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504404-34-6
Record name 3-Chloro-4-fluorobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-4-fluoro-benzamidine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-chloro-4-fluoro-benzamidine, a pivotal chemical intermediate in the pharmaceutical and agrochemical sectors. We will explore its fundamental chemical and physical properties, spectroscopic profile, and detailed synthetic pathways. The narrative emphasizes the compound's reactivity and its strategic application in the synthesis of targeted therapeutic agents, including enzyme inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights to leverage this versatile molecule in research and development programs.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted aromatic amidine that has garnered significant attention as a versatile building block in organic synthesis. Its unique electronic and structural features, stemming from the presence of a chloro and a fluoro substituent on the benzene ring, impart enhanced reactivity and selectivity in various chemical transformations.[1] These substitutions are critical in medicinal chemistry, as halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.

The benzamidine moiety itself is a well-known pharmacophore that can mimic the guanidinium group of arginine, enabling it to interact with a wide range of biological targets such as serine proteases (e.g., thrombin) and other enzymes. The strategic placement of the chloro and fluoro groups on the phenyl ring allows for fine-tuning of the pKa of the amidine group and provides vectors for further molecular elaboration. Consequently, this compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors for the treatment of inflammatory diseases and cancer.[1] This guide will provide a comprehensive overview of its properties, synthesis, and applications.

Molecular Structure and Physicochemical Properties

The utility of this compound in a laboratory and industrial setting is largely dictated by its structure and physicochemical characteristics. It is most commonly supplied and handled as its hydrochloride salt to enhance stability and improve solubility in aqueous and protic solvents, simplifying its use in various reaction media.[1]

Chemical Structure

The core structure consists of a benzene ring substituted with a chloro group at position 3, a fluoro group at position 4, and a carboximidamide (amidine) group at position 1.

Chemical Structure of this compound
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Data

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. These parameters are crucial for designing synthetic protocols, purification strategies, and formulation studies.

PropertyValueSource
IUPAC Name 3-chloro-4-fluorobenzenecarboximidamide-
CAS Number 504404-34-6 (Free Base)[2]
477844-52-3 (Hydrochloride Salt)[1][3]
Molecular Formula C₇H₆ClFN₂ (Free Base)-
C₇H₇Cl₂FN₂ (Hydrochloride Salt)[3]
Molecular Weight 172.59 g/mol (Free Base)-
209.05 g/mol (Hydrochloride Salt)[1][3]
Appearance Off-white solid[1]
Boiling Point (Predicted) 251.1 ± 50.0 °C[2]
Density (Predicted) 1.41 ± 0.1 g/cm³[2]
pKa (Predicted) 10.95 ± 0.50[2]

Synthesis and Purification

The most common and industrially scalable synthesis of this compound originates from the readily available precursor, 3-chloro-4-fluorobenzonitrile.[4][5][6] The conversion of the nitrile functional group to an amidine is a well-established transformation in organic chemistry.

Synthetic Workflow

A typical synthetic route involves a two-step process: formation of an intermediate followed by its conversion to the final amidine. The Pinner reaction is a classic and reliable method, proceeding through an imidate intermediate. An alternative, often used in modern synthesis, involves the formation of an amidoxime followed by reduction.

G cluster_0 Synthetic Pathway A 3-Chloro-4-fluorobenzonitrile B Intermediate Formation (e.g., Imidate or Amidoxime) A->B Reagents: 1. EtOH, HCl (gas) (Pinner) 2. NH2OH·HCl, Base (Amidoxime) C Amidine Formation B->C Reagents: 1. NH3 2. H2, Pd/C D This compound (Hydrochloride Salt) C->D HCl workup/ precipitation

Diagram 1. Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Pinner Reaction

This protocol describes a representative lab-scale synthesis starting from 3-chloro-4-fluorobenzonitrile.

Step 1: Formation of Ethyl 3-chloro-4-fluorobenzimidate hydrochloride

  • System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) is charged with anhydrous ethanol (1.5 eq).

  • Reagent Addition: Add 3-chloro-4-fluorobenzonitrile (1.0 eq, 15.56 g) to the ethanol.[4]

  • HCl Gas Introduction: Cool the mixture in an ice bath to 0 °C. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and a precipitate will begin to form. Continue the gas introduction until the solution is saturated and the nitrile peak is absent by TLC or GC analysis.

  • Isolation: Seal the flask and store it in a refrigerator overnight (or at 0 °C for 12-24 hours) to allow for complete precipitation of the imidate salt. Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to this compound hydrochloride

  • System Setup: Suspend the dried ethyl 3-chloro-4-fluorobenzimidate hydrochloride (1.0 eq) in a solution of anhydrous ethanol saturated with ammonia.

  • Reaction: Stir the suspension at room temperature in a sealed pressure flask for 24-48 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid is the hydrochloride salt of the desired product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol, to yield pure this compound hydrochloride as an off-white solid.[1]

Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dominated by the nucleophilicity of the amidine group and the electrophilic nature of the substituted aromatic ring. This dual reactivity makes it a valuable synthon for constructing more complex molecules.

Core Reactivity

The unsubstituted -NH₂ group of the amidine can be readily acylated, alkylated, or used in cyclization reactions to form various nitrogen-containing heterocycles (e.g., pyrimidines, triazines), which are prevalent scaffolds in many approved drugs. The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring influences the reactivity and basicity of the amidine group and can also serve as a handle for cross-coupling reactions if needed, although this is less common.

Role as a Key Pharmaceutical Intermediate

This compound is a crucial component in the synthesis of targeted therapies. Its efficacy is highlighted by its role in designing compounds with potential anti-inflammatory and anti-cancer properties.[1] The amidine group often acts as a bioisostere for other functional groups, forming key hydrogen bond interactions within the active site of an enzyme or receptor.

G cluster_0 Drug Development Pipeline A This compound (Starting Material) B Synthesis of Bioactive Scaffolds (e.g., Heterocycles) A->B Cyclization/ Condensation C Lead Compound (e.g., Enzyme Inhibitor) B->C SAR Studies/ Optimization D Preclinical & Clinical Development C->D Efficacy & Safety Testing

Diagram 2. Role of this compound in the drug discovery process.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

  • Storage: The compound, particularly as the hydrochloride salt, should be stored in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 0-8 °C for short-term and -20 °C for long-term preservation.[1][3] Keep the container tightly sealed to prevent moisture absorption.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[3] Handle in a chemical fume hood to prevent inhalation of dust.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Waste should be collected and handled by a professional disposal service.[3]

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern medicinal and agrochemical research. Its unique substitution pattern provides a powerful tool for chemists to modulate molecular properties and synthesize novel, biologically active compounds. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is paramount for its effective utilization in the design and development of next-generation pharmaceuticals.

References

3-chloro-4-fluoro-benzamidine synthesis and purification methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of 3-chloro-4-fluoro-benzamidine

Executive Summary

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and purification of this compound. This valuable building block is a key intermediate in the development of novel therapeutic agents, particularly enzyme inhibitors, owing to its unique electronic and structural properties.[1] This document details the robust Pinner reaction for synthesis, starting from 3-chloro-4-fluorobenzonitrile, and outlines two primary methods for purification: direct recrystallization of the free base and crystallization of its hydrochloride salt. The causality behind critical experimental parameters is explained to ensure both high yield and purity, empowering researchers to confidently reproduce and adapt these protocols.

Introduction: Significance of this compound

This compound, typically handled as its more soluble hydrochloride salt, is a strategically important intermediate in medicinal chemistry and agrochemical research.[1][2] The benzamidine functional group is a well-known pharmacophore that acts as a reversible competitive inhibitor of serine proteases like trypsin.[3] The specific incorporation of chloro and fluoro substituents on the phenyl ring modifies the compound's pKa, lipophilicity, and metabolic stability, allowing for the fine-tuning of potency and selectivity in drug candidates.[1] Its application is prominent in the synthesis of inhibitors for enzymes and receptors implicated in inflammatory diseases and oncology.[1] A reliable and well-characterized synthetic and purification route is therefore essential for advancing research in these fields.

Section 1: Synthesis via the Pinner Reaction

The most practical and widely adopted method for converting benzonitriles to benzamidines is the Pinner reaction.[4] This acid-catalyzed process first converts the nitrile into a reactive intermediate, an imino ester salt (commonly called a Pinner salt), which is subsequently converted to the target amidine.[5][6]

Mechanistic Underpinnings

The Pinner reaction proceeds in two distinct stages:

  • Imino Ester Formation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This activation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (e.g., ethanol). The resulting intermediate is a stable salt known as an alkyl imidate hydrochloride, or Pinner salt.[7]

  • Ammonolysis: The isolated and dried Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imino ester carbon and displacing the alkoxy group to form the final amidine product, typically as its hydrochloride salt.

Critical Parameters & Rationale
  • Anhydrous Conditions: The exclusion of water is paramount. Water can hydrolyze the Pinner salt intermediate to form an ester, a significant side product that reduces the overall yield of the desired amidine.[7][8]

  • Temperature Control: The formation of the Pinner salt is exothermic. Low temperatures (typically 0 °C) are crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an N-alkyl amide and alkyl chloride, another potential impurity.[5][8]

  • Reagent Stoichiometry: An excess of the alcohol is used as both a reagent and a solvent. Gaseous HCl is bubbled through the solution until saturation to drive the formation of the Pinner salt.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

Starting Material: 3-Chloro-4-fluorobenzonitrile Reagents: Anhydrous Ethanol, Anhydrous Diethyl Ether, Anhydrous Hydrogen Chloride gas, Anhydrous Ammonia gas.

Step 1: Formation of Ethyl 3-chloro-4-fluoro-benzimidate Hydrochloride (Pinner Salt)

  • Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual liquid level, and a drying tube filled with calcium chloride.

  • In an ice bath (0 °C), add 3-chloro-4-fluorobenzonitrile (1.0 eq) to anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

  • Begin stirring and bubble dry hydrogen chloride gas through the cold solution. Continue the gas flow until the solution is saturated and a precipitate (the Pinner salt) begins to form. This may take 1-2 hours.

  • Seal the flask and allow it to stand in a cold environment (e.g., refrigerator at 4 °C) for 24-48 hours to ensure complete formation of the Pinner salt.

  • Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with anhydrous diethyl ether to remove any unreacted nitrile and excess HCl.

  • Dry the collected white solid (the Pinner salt) under vacuum to remove residual ether.

Step 2: Ammonolysis to this compound Hydrochloride

  • Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol in a flask placed in an ice bath.

  • Bubble anhydrous ammonia gas through the stirred suspension. The reaction is typically complete when the solid Pinner salt has fully dissolved and a new precipitate, ammonium chloride, has formed.

  • Allow the mixture to stir for an additional 2-4 hours at room temperature.

  • Remove the ammonium chloride by-product by vacuum filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which will be a mixture of the free base and its hydrochloride salt. This crude product can now be taken to the purification stage.

Synthesis Workflow Visualization

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A 1. Dissolve 3-Chloro-4-fluorobenzonitrile in Anhydrous Ethanol at 0°C B 2. Saturate with Anhydrous HCl Gas A->B C 3. Age at 4°C for 24-48h B->C D 4. Filter and Wash with Anhydrous Ether C->D E 5. Dry Pinner Salt Under Vacuum D->E F 6. Suspend Pinner Salt in Anhydrous Ethanol at 0°C E->F Intermediate Product G 7. Bubble Anhydrous Ammonia Gas F->G H 8. Filter to Remove NH4Cl G->H I 9. Concentrate Filtrate Under Vacuum H->I J Crude this compound I->J Proceed to Purification

Caption: Workflow for the Pinner reaction synthesis of this compound.

Section 2: Purification and Isolation Strategies

Obtaining high-purity this compound is critical for its use in sensitive applications like drug discovery. The two most effective methods are recrystallization of the free base and purification via its hydrochloride salt.

Protocol A: Purification via Recrystallization of the Free Base

This method is suitable if the free base form of the amidine is desired. The key is selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Basification (Optional): If the crude product is primarily the hydrochloride salt, dissolve it in a minimum amount of water and basify with a strong base (e.g., 2M NaOH) to a pH > 10. Extract the free base into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

  • Solvent Selection: Perform a small-scale solvent screen. Potential solvents include toluene, ethyl acetate/heptane mixtures, or isopropanol.

  • Recrystallization: Dissolve the crude free base in a minimum amount of the chosen hot solvent.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol B: Purification via Hydrochloride Salt Formation

This is often the preferred method as the hydrochloride salt typically has excellent crystalline properties and is the form used in many biological assays.[1]

  • Dissolution: Dissolve the crude amidine product from the synthesis step in a suitable anhydrous solvent. Anhydrous isopropanol or ethanol are good starting points.

  • Salt Formation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution. Alternatively, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

  • Precipitation: The this compound hydrochloride salt will precipitate out of the solution. Monitor for complete precipitation.

  • Isolation: Collect the white, crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the collected salt with a small amount of cold anhydrous solvent (e.g., isopropanol) followed by anhydrous diethyl ether to facilitate drying. Dry the final product under vacuum.

Physical & Chemical Properties
PropertyValueSource
Chemical Formula C₇H₆ClFN₂·HCl[1]
Molecular Weight 209.05 g/mol [1]
Appearance Off-white solid[1]
Purity (Typical) ≥ 95% (HPLC)[1]
Storage Conditions 0-8 °C, under inert atmosphere[1]

Purification Workflow Visualization

G cluster_0 Method A: Free Base Recrystallization cluster_1 Method B: HCl Salt Crystallization Start Crude Amidine Product A1 1. Basify & Extract (if necessary) Start->A1 B1 1. Dissolve in Anhydrous Solvent Start->B1 A2 2. Dissolve in Minimum Hot Solvent A1->A2 A3 3. Cool Slowly to Crystallize A2->A3 A4 4. Filter, Wash & Dry A3->A4 End_A Pure Free Base A4->End_A B2 2. Add Anhydrous HCl B1->B2 B3 3. Collect Precipitated Salt B2->B3 B4 4. Wash & Dry B3->B4 End_B Pure Hydrochloride Salt B4->End_B

Caption: Purification options for this compound.

Section 3: Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing the characteristic shifts for the aromatic protons and carbons, and confirming the presence of the amidine group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for research applications.[1]

Conclusion

The synthesis of this compound is reliably achieved via the Pinner reaction of 3-chloro-4-fluorobenzonitrile. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for maximizing yield and minimizing side products. Purification is effectively accomplished either by direct recrystallization of the free base or, more commonly, by the formation and crystallization of its highly stable hydrochloride salt. The detailed protocols and workflows provided in this guide offer a robust foundation for the successful production and purification of this important chemical intermediate.

References

Unraveling the Enigmatic Mechanism of 3-chloro-4-fluoro-benzamidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 3-chloro-4-fluoro-benzamidine within biological systems. In the absence of direct, dedicated studies on this specific molecule, we present a scientifically-grounded hypothesis based on the well-established pharmacology of the benzamidine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the probable molecular interactions, cellular effects, and the experimental methodologies required to validate these hypotheses. We delve into the structure-activity relationships of halogenated benzamidines, propose a detailed inhibitory mechanism against serine proteases, and provide actionable protocols for its empirical validation.

Introduction: The Benzamidine Scaffold as a Privileged Motif in Enzyme Inhibition

Benzamidine and its derivatives are a cornerstone in the field of medicinal chemistry, primarily recognized as potent, reversible, competitive inhibitors of serine proteases.[1] These enzymes, characterized by a highly conserved catalytic triad featuring a key serine residue, play pivotal roles in a myriad of physiological and pathophysiological processes, including digestion, blood coagulation, inflammation, and apoptosis.[2] The dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[3]

The inhibitory prowess of the benzamidine moiety stems from its structural mimicry of the guanidinium group of arginine, a common substrate for many serine proteases. This allows benzamidine to effectively bind to the S1 specificity pocket of these enzymes, a deep, negatively charged cleft that accommodates the side chain of the substrate.[4] By occupying this active site, benzamidine derivatives preclude the binding of the natural substrate, thereby competitively inhibiting enzymatic activity.[5]

The subject of this guide, this compound, is a halogenated derivative of this critical pharmacophore. While this specific molecule remains largely uncharacterized in peer-reviewed literature, its structural attributes suggest a compelling potential as a selective and potent serine protease inhibitor. The introduction of chloro and fluoro substituents is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[6][7] This guide will, therefore, extrapolate from the known pharmacology of related compounds to build a robust, testable hypothesis for the mechanism of action of this compound.

Structure-Activity Relationship (SAR) of Halogenated Benzamidines: A Rationale for Enhanced Potency and Selectivity

The substitution of hydrogen atoms with halogens on a pharmacophore can profoundly influence its biological activity.[8] In the context of benzamidine-based inhibitors, the introduction of chloro and fluoro groups at the 3 and 4 positions of the phenyl ring is predicted to modulate its inhibitory profile in several key ways:

  • Electronic Effects: The electron-withdrawing nature of chlorine and fluorine can alter the pKa of the amidine group, potentially influencing the strength of the ionic interactions with the negatively charged aspartate residue at the bottom of the S1 pocket of many serine proteases.[9]

  • Hydrophobicity and Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can enhance membrane permeability and may also lead to favorable hydrophobic interactions within the enzyme's active site, potentially increasing binding affinity.[6][9]

  • Conformational Rigidity: The presence of substituents can restrict the rotational freedom of the phenyl ring, pre-organizing the molecule into a conformation that is more favorable for binding and reducing the entropic penalty upon complex formation.

  • Metabolic Stability: The C-F and C-Cl bonds are significantly stronger than the C-H bond, making the molecule less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.

Studies on various substituted benzamidines have shown that the nature and position of the substituent group significantly impact their inhibitory activity and selectivity against different serine proteases like trypsin, thrombin, and plasmin.[9] For instance, the binding of benzamidines to plasmin and C1s is influenced by both electron-donating properties and hydrophobicity of the substituent, whereas thrombin-benzamidine interactions are primarily affected by hydrophobicity.[9] This underscores the potential for this compound to exhibit a unique and potentially selective inhibitory profile.

Proposed Mechanism of Action: Competitive Inhibition of Serine Proteases

Based on the foundational knowledge of the benzamidine pharmacophore, we propose that This compound acts as a reversible, competitive inhibitor of trypsin-like serine proteases.

The core of this mechanism involves the high-affinity binding of the molecule to the S1 specificity pocket of the target protease. The positively charged amidinium group is expected to form a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket. The halogenated phenyl ring would then occupy the remainder of the pocket, with the chloro and fluoro substituents potentially forming specific interactions with hydrophobic or polar residues lining the cavity.

Figure 1: Proposed binding of this compound to a serine protease active site.

This binding event physically occludes the active site, preventing the natural substrate from binding and subsequent catalysis by the Ser195 nucleophile. The reversibility of this inhibition means that the inhibitor can associate and dissociate from the enzyme, and its potency is typically quantified by the inhibition constant (Ki).

Experimental Validation of the Proposed Mechanism

A rigorous, multi-faceted experimental approach is required to validate the hypothesized mechanism of action for this compound. The following section details the essential experimental protocols.

Enzyme Inhibition Kinetics

The primary step is to determine if this compound inhibits the activity of a panel of serine proteases and to characterize the nature of this inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against target serine proteases (e.g., trypsin, thrombin, plasmin).

Methodology: Spectrophotometric Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • Prepare a stock solution of the target serine protease in assay buffer.

    • Prepare a stock solution of a chromogenic substrate for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Assay Procedure:

    • In a 96-well microplate, add increasing concentrations of this compound. Include a vehicle control (DMSO).

    • Add a fixed concentration of the serine protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate.

    • Monitor the increase in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the Ki and the mode of inhibition (competitive, non-competitive, or uncompetitive), perform the assay with varying concentrations of both the inhibitor and the substrate.

    • Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[5]

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
BenzamidineTrypsin-35[10]Competitive
BenzamidinePlasmin-350[10]Competitive
BenzamidineThrombin-220[10]Competitive
4-aminobenzamidinehK1-146[5]Competitive
This compoundTrypsinHypotheticalHypotheticalHypothesized Competitive
Table 1: Example inhibition data for benzamidine derivatives against various serine proteases. The data for this compound is hypothetical and requires experimental determination.
Biophysical Characterization of Binding

Isothermal Titration Calorimetry (ITC) provides a direct measurement of the binding affinity and thermodynamics of the interaction between the inhibitor and the enzyme.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and the target protease.

Methodology: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare solutions of the target protease and this compound in the same assay buffer, ensuring precise concentration determination.

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the protease solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the protease solution while monitoring the heat change.

    • A control experiment involving injection of the inhibitor into the buffer alone should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks and subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH, ΔS). A recently developed ITC experiment where substrate and inhibitor are premixed in the injection syringe can yield a complete kinetic characterization in a single experiment.[11]

Structural Elucidation of the Binding Mode

X-ray crystallography is the gold standard for visualizing the precise interactions between an inhibitor and its target enzyme at an atomic level.

Objective: To solve the crystal structure of the target serine protease in complex with this compound.

Methodology: X-ray Crystallography

  • Crystallization:

    • Co-crystallize the purified target protease with an excess of this compound. This is typically done using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions (precipitants, pH, temperature).

    • Alternatively, crystals of the apo-enzyme can be grown and then soaked in a solution containing the inhibitor.

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data using a synchrotron or in-house X-ray source.[12][13]

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement, using a known structure of the target protease as a search model.[14]

    • Build the model of the protease-inhibitor complex into the electron density map and refine the structure to high resolution.[15]

  • Analysis:

    • Analyze the final structure to identify the specific hydrogen bonds, ionic interactions, and hydrophobic contacts between this compound and the amino acid residues of the active site. This will provide definitive proof of the binding mode.

G Start Hypothesized Inhibitor: This compound Enzyme_Kinetics Enzyme Inhibition Assays (Spectrophotometric) Start->Enzyme_Kinetics Biophysical_Binding Biophysical Binding Assays (Isothermal Titration Calorimetry) Start->Biophysical_Binding Structural_Biology Structural Biology (X-ray Crystallography) Start->Structural_Biology Determine_IC50_Ki Determine IC50, Ki, and Mode of Inhibition Enzyme_Kinetics->Determine_IC50_Ki Cell_Based_Assays Cell-Based Assays (e.g., FLISP) Determine_IC50_Ki->Cell_Based_Assays Determine_Thermo Determine Kd, ΔH, ΔS Biophysical_Binding->Determine_Thermo Determine_Thermo->Cell_Based_Assays Visualize_Binding Visualize Binding Mode and Interactions Structural_Biology->Visualize_Binding Visualize_Binding->Cell_Based_Assays Assess_Cellular_Activity Assess Cellular Efficacy and Target Engagement Cell_Based_Assays->Assess_Cellular_Activity End Validated Mechanism of Action Assess_Cellular_Activity->End

Figure 2: Experimental workflow for the validation of the proposed mechanism of action.

Cellular Target Engagement and Activity

To assess the effect of the inhibitor in a more biologically relevant context, cell-based assays are essential.

Objective: To determine if this compound can inhibit serine protease activity within living cells.

Methodology: Fluorescent Labeled Inhibitors of Serine Protease (FLISP) Assay

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to overexpress a target serine protease).

    • Treat the cells with varying concentrations of this compound for a specified period.

  • FLISP Staining:

    • Add a cell-permeant, fluorescently-labeled, irreversible serine protease inhibitor (FLISP reagent) directly to the cell culture media.[16] These probes covalently bind to active serine proteases.[17]

    • If this compound has engaged the target protease, it will block the binding of the FLISP reagent.

  • Analysis:

    • Analyze the cells using flow cytometry or fluorescence microscopy.[18]

    • A dose-dependent decrease in fluorescence in the treated cells compared to the untreated controls would indicate that this compound is actively inhibiting the target serine protease within the cellular environment.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a robust and testable hypothesis for its mechanism of action can be formulated based on the extensive knowledge of the benzamidine scaffold. We propose that this compound acts as a competitive inhibitor of serine proteases, with its halogen substituents fine-tuning its potency and selectivity. The experimental workflows detailed in this guide provide a clear roadmap for the empirical validation of this hypothesis.

Successful validation would position this compound as a valuable tool for chemical biology and a potential starting point for the development of novel therapeutics targeting diseases driven by aberrant serine protease activity. Future work should focus on screening this compound against a broad panel of proteases to establish its selectivity profile and on conducting in vivo studies to assess its pharmacokinetic properties and therapeutic efficacy.

References

Spectroscopic Characterization of 3-chloro-4-fluoro-benzamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-chloro-4-fluoro-benzamidine is a substituted aromatic organic compound with significant potential in medicinal chemistry and pharmaceutical development.[1] As with any compound intended for therapeutic applications, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds and fundamental spectroscopic principles to provide a robust predictive analysis. This approach allows researchers to establish a reliable baseline for the characterization of newly synthesized this compound.

The benzamidine moiety is a common feature in various biologically active molecules, often serving as a key structural motif for enzyme inhibitors.[2][3][4] The presence of halogen substituents, specifically chlorine and fluorine, on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for drug design and discovery.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a novel benzamidine derivative would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although only aromatic CH and quaternary carbons are expected in the core structure of this compound.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the amidine group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2~ 7.8 - 8.0dJ(H,H) ≈ 2
H-5~ 7.6 - 7.8ddJ(H,H) ≈ 8, J(H,F) ≈ 5
H-6~ 7.3 - 7.5tJ(H,H) ≈ 8
-NH₂ / =NH~ 8.5 - 9.5br s-

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The signals for the amine and imine protons are expected to be broad and may exchange with deuterium in the presence of D₂O.

The predicted chemical shifts are based on the analysis of similar compounds such as 3-chloro-4-fluorobenzaldehyde and other benzamidine derivatives.[3][5][6] The proton at position 2 (H-2) is expected to be the most deshielded due to its proximity to the electron-withdrawing amidine group and the chlorine atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms and resonance effects.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N (amidine)~ 165 - 170
C-4 (C-F)~ 155 - 160 (d, J(C,F) ≈ 250 Hz)
C-3 (C-Cl)~ 130 - 135
Aromatic C-H~ 115 - 130
Quaternary Aromatic C~ 125 - 140

Note: The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

The predicted chemical shifts are based on data from related compounds such as 3-chloro-4-fluorobenzylamine and general values for substituted benzenes.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and C-halogen bonds, as well as aromatic C-H and C=C vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The IR spectrum can be obtained using either a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3300 - 3500Medium, broad
Aromatic C-H stretch3000 - 3100Medium
C=N stretch (amidine)1640 - 1680Strong
Aromatic C=C stretch1450 - 1600Medium to strong
C-F stretch1100 - 1250Strong
C-Cl stretch700 - 850Strong

These predictions are based on established IR correlation tables and data from similar compounds like 3-chloro-4-fluorothiobenzamide and 3,4-difluorobenzamide.[9][10][11] The presence of a strong band in the 1640-1680 cm⁻¹ region is a key indicator of the C=N bond of the amidine group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for benzamidines as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will likely lead to more extensive fragmentation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination, which can confirm the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Predicted Mass Spectrum
  • Molecular Ion: The molecular weight of this compound (C₇H₆ClFN₂) is approximately 172.59 g/mol . In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 173. The presence of the chlorine isotope (³⁷Cl) will result in an [M+2+H]⁺ peak at m/z 175 with an intensity of approximately one-third of the [M+H]⁺ peak.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals.[12][13][14][15]

G M [M+H]⁺ m/z 173/175 F1 Loss of NH₃ [M+H - NH₃]⁺ m/z 156/158 M->F1 F2 Loss of Cl [M+H - Cl]⁺ m/z 138 M->F2 F3 Loss of HCN [M+H - NH₃ - HCN]⁺ m/z 129/131 F1->F3

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from structurally related compounds and fundamental principles, we have established a detailed predictive analysis for its NMR, IR, and Mass spectra. This information serves as a valuable resource for researchers in the synthesis and characterization of this and other novel benzamidine derivatives. The experimental protocols outlined provide a framework for obtaining high-quality data for structural verification. As with any new compound, the ultimate confirmation will rely on the careful acquisition and interpretation of experimental data, which can be compared against the predictive data presented herein.

References

Navigating the Bioactive Landscape of 3-Chloro-4-fluoro-benzamidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Chemical Moiety in Drug Discovery and Enzyme Inhibition

Introduction: The Significance of the Benzamidine Scaffold

In the intricate world of medicinal chemistry and drug development, the benzamidine scaffold stands as a cornerstone for the design of targeted therapeutics. Its inherent ability to mimic the side chain of arginine, a key amino acid in many enzyme active sites, has rendered it a privileged structure in the development of enzyme inhibitors. 3-Chloro-4-fluoro-benzamidine, a halogenated derivative, represents a key synthetic intermediate leveraged in the creation of more complex bioactive molecules.[1] While specific, direct biological targets of this compound are not extensively documented in publicly available literature, its structural features strongly suggest its primary mode of action is as an inhibitor of a critical class of enzymes: the serine proteases.

This technical guide will provide an in-depth analysis of the known biological targets of the broader benzamidine class of compounds, offering a predictive framework for the likely targets of this compound. Furthermore, we will delve into the mechanistic underpinnings of this inhibition and provide detailed, field-proven experimental protocols for researchers to validate these interactions in their own laboratories. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the potential of this and related compounds.

Part 1: The Primary Biological Targets: Serine Proteases

The benzamidine moiety is a well-established reversible, competitive inhibitor of trypsin-like serine proteases. These enzymes play crucial roles in a vast array of physiological processes, including digestion, blood coagulation, and immunity, making them significant targets for therapeutic intervention. The positively charged amidinium group of benzamidine forms strong ionic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes, a pocket that normally accommodates the side chain of arginine or lysine residues of the natural substrate.

Key Predicted Serine Protease Targets:

  • Trypsin: A digestive enzyme that serves as a classic model for studying serine protease inhibition. Benzamidine is a well-characterized inhibitor of trypsin.

  • Thrombin: A central enzyme in the blood coagulation cascade. Inhibition of thrombin is a key strategy for the development of anticoagulant drugs. The interaction of benzamidines with thrombin is primarily influenced by the hydrophobicity of the substituent.

  • Plasmin: The primary enzyme responsible for the breakdown of fibrin blood clots. Benzamidine and its derivatives are known inhibitors of plasmin.

  • Complement C1s: A serine protease involved in the classical pathway of the complement system, a part of the innate immune system. The binding of benzamidines to C1s is affected by both electron donation from the substituent and its hydrophobicity.

Mechanism of Action: Competitive Inhibition

Benzamidine and its derivatives act as competitive inhibitors, meaning they bind to the active site of the enzyme and prevent the binding of the natural substrate. This interaction is reversible, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor concentration is lowered.

The core interaction involves the positively charged amidinium group of the benzamidine forming a salt bridge with the negatively charged aspartate residue in the S1 pocket of the enzyme. Additional hydrophobic and van der Waals interactions between the benzene ring of the benzamidine and the amino acid residues lining the active site pocket contribute to the overall binding affinity.

Part 2: Experimental Validation of Biological Targets

To empirically determine and characterize the biological targets of this compound, a series of well-established biochemical and biophysical assays can be employed. The following section provides a detailed, step-by-step protocol for a foundational enzyme inhibition assay.

In Vitro Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory potency (IC50) of this compound against a model serine protease, such as trypsin. This assay can be adapted for other serine proteases by selecting the appropriate enzyme, substrate, and buffer conditions.

Materials:

  • Trypsin (e.g., from bovine pancreas)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic or fluorogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

    • Prepare a stock solution of the substrate BAEE in the Tris-HCl assay buffer.

    • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 10 mM). Create a dilution series of the inhibitor in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the various inhibitor concentrations (or buffer for the control).

    • Add 160 µL of the assay buffer to each well.

    • Add 10 µL of the trypsin solution to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 10 µL of the BAEE substrate solution to each well.

    • Immediately place the microplate in a plate reader and measure the change in absorbance at the appropriate wavelength (e.g., 253 nm for BAEE) over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Self-Validation and Controls:

  • Positive Control: Include a known inhibitor of the target enzyme (e.g., benzamidine) to validate the assay setup.

  • Negative Control: Wells containing the enzyme and substrate without the inhibitor to determine the maximum enzyme activity.

  • Blank: Wells containing all components except the enzyme to correct for any non-enzymatic substrate hydrolysis.

Part 3: Quantitative Data and Visualization

While specific quantitative data for this compound is not available, the following table provides representative inhibition constants (Ki) for the parent compound, benzamidine, against key serine proteases to serve as a benchmark.

EnzymeInhibition Constant (Ki) of Benzamidine
Trypsin~18 µM
Thrombin~260 µM
Plasmin~35 µM

Note: These values are approximate and can vary depending on the experimental conditions.

Visualizing the Inhibition Mechanism

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Enzyme Active Site (S1 Pocket) Asp189 Asp189 Substrate (Arginine) Substrate (Arginine) Substrate (Arginine)->Asp189 Ionic Interaction (Normal Binding) Benzamidine Benzamidine Benzamidine->Asp189 Ionic Interaction (Competitive Inhibition) G start Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Dispense Inhibitor/Control to 96-well Plate start->plate buffer Add Assay Buffer plate->buffer enzyme Add Enzyme (Pre-incubate) buffer->enzyme substrate Add Substrate (Initiate Reaction) enzyme->substrate read Measure Absorbance over Time substrate->read analyze Calculate IC50 read->analyze

References

Review of existing literature on 3-chloro-4-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-fluoro-benzamidine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile building block in modern medicinal and agrochemical research. We will delve into its synthesis, with a focus on the underlying chemical principles, explore its physicochemical properties, and review the existing literature on its applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Strategic Importance of this compound

This compound is a halogenated aromatic amidine that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.[1] The presence of both chloro and fluoro substituents on the benzene ring imparts unique electronic properties that enhance its reactivity and selectivity in various chemical transformations.[1] This makes it a valuable scaffold for the development of targeted therapeutic agents, particularly enzyme inhibitors, with potential applications in treating inflammatory diseases and cancer.[1] Furthermore, its utility extends to the agrochemical sector, where it is explored for the creation of new pesticides and herbicides.[2][3]

This guide will provide a detailed examination of the synthesis of this compound, with a particular focus on the widely used Pinner reaction. We will also explore its chemical reactivity, biological significance, and provide detailed experimental protocols for its synthesis and the preparation of its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The compound is most commonly available as its hydrochloride salt, which enhances its solubility and stability, making it more convenient for laboratory handling.[1]

PropertyValueReference(s)
Chemical Name This compound hydrochloride[1]
CAS Number 477844-52-3[1][4]
Molecular Formula C₇H₆ClFN₂·HCl[1][4]
Molecular Weight 209.05 g/mol [1][4]
Appearance Off-white solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound via the Pinner Reaction

The most practical and widely employed method for the synthesis of benzamidines is the Pinner reaction.[5][6] This reaction provides a reliable route to this compound from its corresponding nitrile, 3-chloro-4-fluorobenzonitrile. The reaction proceeds in two main stages: the formation of an imino ester salt (a Pinner salt), followed by treatment with ammonia to yield the desired amidine.[6][7][8]

The Causality Behind the Pinner Reaction

The Pinner reaction is an acid-catalyzed process.[6][9] The initial step involves the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which activates the nitrile carbon towards nucleophilic attack by an alcohol. This results in the formation of a thermodynamically unstable imino ester salt, also known as a Pinner salt.[6][9] It is crucial to maintain low temperatures during this stage to prevent the rearrangement of the imino ester into an amide or its decomposition into an amide and an alkyl chloride.[6][9] The subsequent addition of ammonia or an amine leads to the displacement of the alkoxy group from the imino ester to form the more stable amidine.[6][7]

Experimental Workflow: A Conceptual Overview

The following diagram illustrates the general workflow for the synthesis of this compound using the Pinner reaction.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amidine Formation cluster_2 Workup and Purification A 3-Chloro-4-fluorobenzonitrile D Reaction at low temperature (e.g., 0°C) A->D B Anhydrous Alcohol (e.g., Ethanol) B->D C Anhydrous HCl gas C->D E Formation of 3-Chloro-4-fluoro-benzimidic acid ethyl ester hydrochloride (Pinner Salt) D->E F Pinner Salt from Step 1 H Reaction F->H G Ammonia (gas or solution in alcohol) G->H I This compound hydrochloride H->I J Filtration I->J K Washing with anhydrous ether J->K L Recrystallization K->L M Pure this compound hydrochloride L->M

Caption: Synthesis workflow for this compound via the Pinner reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Pinner reaction.[5][7]

Materials:

  • 3-Chloro-4-fluorobenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas

  • Ammonia gas

  • Round-bottom flask

  • Gas inlet tube

  • Drying tube (e.g., with calcium chloride)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Pinner Salt Formation:

    • Dissolve 3-chloro-4-fluorobenzonitrile in an excess of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the mixture in an ice bath to 0°C.

    • Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 0°C.

    • Continue bubbling HCl gas until the solution is saturated.

    • Seal the flask and allow it to stand at a low temperature (e.g., 0-4°C) for an extended period (e.g., 24-48 hours) to ensure complete formation of the Pinner salt. The Pinner salt may precipitate as a white solid.

  • Amidine Formation:

    • After the formation of the Pinner salt, cool the reaction mixture again in an ice bath.

    • Bubble anhydrous ammonia gas through the stirred suspension until the solution is basic. Alternatively, a solution of ammonia in ethanol can be added.

    • Allow the reaction mixture to stir at room temperature for several hours (e.g., 10-12 hours).

  • Workup and Purification:

    • Filter the reaction mixture to collect the solid product, which is a mixture of the desired product and ammonium chloride.

    • Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting material and byproducts.

    • The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent, such as n-butanol.[5]

    • Dry the purified product under vacuum.

Chemical Reactivity and Synthesis of Derivatives

The benzamidine moiety in this compound is a versatile functional group that can participate in various chemical reactions, making it an excellent starting point for the synthesis of a diverse range of heterocyclic compounds. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can influence the reactivity of the benzamidine group.

Several studies have demonstrated the use of benzamidine derivatives in the synthesis of biologically active molecules, such as oxadiazoles and triazoles.[10] For example, 2-(4-carbamimidoylphenoxy)acetohydrazide, a benzamidine derivative, can be condensed with various aromatic acids to form 1,3,4-oxadiazole derivatives or treated with carbon disulfide followed by hydrazination and a Schiff reaction to yield 1,2,4-triazole derivatives.[10] These synthetic strategies highlight the potential of this compound as a scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.

Biological and Pharmacological Significance

The primary interest in this compound within the pharmaceutical industry stems from its role as a precursor to potent enzyme inhibitors.[1] The benzamidine group is a well-known pharmacophore that can mimic the side chain of arginine and interact with the active sites of various proteases.

As an Enzyme Inhibitor Precursor

Benzamidine and its derivatives have been shown to inhibit proteases such as gingipains, which are major virulence factors produced by the bacterium Porphyromonas gingivalis, a key pathogen in periodontal disease.[10] The development of inhibitors for such enzymes is a promising therapeutic strategy. The unique substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity of these inhibitors for their target enzymes.

Potential Therapeutic Applications

The derivatives of this compound have been investigated for a range of therapeutic applications:

  • Antibacterial Agents: As mentioned, benzamidine derivatives have shown significant inhibitory potential against bacteria that cause periodontal disease.[10] Semicarbazone derivatives of 3-chloro-4-fluorophenyl compounds have also demonstrated antimicrobial activity.[11]

  • Anticancer Agents: The core structure is utilized in the design of compounds with potential anti-cancer properties, likely through the inhibition of cancer-related enzymes.[1][3]

  • Anti-inflammatory Agents: The development of anti-inflammatory therapies is another area where this compound shows promise.[1][3]

The following diagram illustrates the conceptual role of a this compound-based inhibitor in blocking an enzyme's active site.

G cluster_0 Enzyme-Substrate Interaction (Normal) cluster_1 Enzyme Inhibition Enzyme1 Enzyme Product Product Enzyme1->Product Catalysis Substrate Substrate Substrate->Enzyme1 Binds to active site Enzyme2 Enzyme NoProduct No Product Formation Enzyme2->NoProduct Inhibitor This compound Derivative Inhibitor->Enzyme2 Blocks active site

Caption: Conceptual diagram of enzyme inhibition by a this compound derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound hydrochloride.

  • Personal Protective Equipment (PPE): Wear protective glasses, gloves, and a lab coat to avoid contact with skin and eyes.[4]

  • Handling: Avoid creating dust. If working with the solid, use a fume hood. If toxic or irritating substances are generated during a reaction, the experiment should be conducted in a glove box.[4]

  • Storage: Store in a cool, dry, and well-ventilated area at the recommended temperature of 0-8°C.[1]

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Waste should be segregated and handled by a professional disposal company to prevent environmental contamination.[4]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the fields of medicinal chemistry and agrochemical science. Its straightforward synthesis via the Pinner reaction and the reactivity of its benzamidine moiety make it an attractive starting material for the creation of diverse molecular libraries. The existing literature strongly supports its potential as a scaffold for the development of potent and selective enzyme inhibitors with applications in antibacterial, anticancer, and anti-inflammatory therapies.

Future research will likely focus on the synthesis of novel derivatives of this compound and the systematic evaluation of their biological activities. High-throughput screening of these compound libraries against a wide range of biological targets could lead to the discovery of new drug candidates. Furthermore, a deeper understanding of the structure-activity relationships of these derivatives will be crucial for the rational design of next-generation therapeutic agents.

References

A Technical Guide to the Therapeutic Potential of 3-Chloro-4-Fluoro-Benzamidine: A Scaffold for Next-Generation Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-chloro-4-fluoro-benzamidine as a foundational scaffold for designing novel therapeutic agents. While not a therapeutic agent in itself, its unique chemical architecture makes it a valuable starting point for developing potent and selective inhibitors for key biological targets. This guide will elucidate the rationale behind its use, propose strategic research workflows, and provide detailed experimental protocols for its evaluation.

Introduction: The Strategic Value of the Benzamidine Scaffold

Benzamidine and its derivatives have long been recognized for their significant biological activities, primarily as competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1] The core benzamidine moiety acts as a strong mimic of the guanidinium group of arginine, allowing it to bind effectively to the S1 pocket of these enzymes. The true potential, however, lies in the chemical space that can be explored by modifying the benzene ring.

The subject of this guide, this compound, is a halogenated derivative that offers distinct advantages for drug design:

  • Modulated Reactivity and Selectivity: The presence of chloro and fluoro substituents on the benzene ring alters the electronic properties of the molecule, influencing its binding affinity and selectivity for specific biological targets.[2]

  • Improved Pharmacokinetic Properties: Halogenation is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability, critical factors for drug efficacy.

  • Versatile Synthetic Intermediate: It serves as a key building block in the synthesis of more complex molecules, enabling the creation of diverse chemical libraries for screening.[2][3]

This guide will focus on leveraging these properties to explore its potential in oncology, inflammation, and infectious diseases.

cluster_0 General Benzamidine Scaffold cluster_1 Specific Derivative cluster_2 Potential Therapeutic Targets Benzamidine Benzamidine (Arginine Mimic) CFB This compound Benzamidine->CFB Substitution Targets Serine Proteases Other Enzymes/Receptors CFB->Targets Binding & Inhibition

Caption: Structural relationship of the specific derivative to the core scaffold.

Proposed Therapeutic Arenas and Research Workflow

Based on the known activities of benzamidine derivatives, this compound is a promising starting point for developing inhibitors in several key disease areas.[1][2] A structured, multi-stage research program is the most effective approach to unlock this potential.

cluster_screening Therapeutic Area Focus start Start: 3-Chloro-4-Fluoro- Benzamidine Scaffold synthesis Phase 1: Library Synthesis & Derivatization start->synthesis screening Phase 2: In Vitro Screening (Primary Assays) synthesis->screening oncology Oncology screening->oncology inflammation Inflammation screening->inflammation antimicrobial Antimicrobial screening->antimicrobial optimization Phase 3: Lead Optimization & Mechanistic Studies oncology->optimization inflammation->optimization antimicrobial->optimization preclinical Phase 4: Preclinical Evaluation (In Vivo Models) optimization->preclinical end Candidate Drug preclinical->end

Caption: A phased research workflow for evaluating novel derivatives.

Phase 1: Synthesis of a Focused Derivative Library

The initial step is to use this compound as a core to synthesize a library of diverse compounds. The Pinner reaction, which converts a nitrile to an imino ether hydrochloride that is then treated with ammonia, is a classic and effective method for creating the benzamidine moiety itself.[1] For derivatization, one can start with the precursor, 3-chloro-4-fluoro-benzonitrile, and build more complex structures before forming the final amidine group.

Experimental Protocol: Generalized Synthesis of a Novel Benzamidine Derivative

This protocol describes a general two-step process starting from a precursor molecule that will be coupled to the 3-chloro-4-fluoro-benzoyl moiety.

Step A: Amide Coupling

  • Reactant Preparation: Dissolve 1.0 equivalent of 3-chloro-4-fluorobenzoic acid in a suitable aprotic solvent (e.g., Dichloromethane, DMF).

  • Activation: Add 1.1 equivalents of a coupling agent (e.g., HATU, HBTU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add 1.0 equivalent of the desired amine-containing molecule (e.g., an amino acid ester, a heterocyclic amine) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting benzamide derivative using column chromatography on silica gel.

Step B: Conversion to Benzamidine (Conceptual)

  • This step is more complex and often involves multi-step synthesis starting from the corresponding benzonitrile. A common route involves the conversion of the nitrile to a thioamide, followed by S-alkylation and reaction with ammonia. For the purposes of this guide, we will focus on screening the more readily synthesized benzamide derivatives, which themselves have significant biological potential.[4][5]

Phase 2: High-Throughput In Vitro Screening

The synthesized library should be screened against a panel of assays relevant to the target therapeutic areas.

A. Oncology Applications

  • Rationale: Benzamidine derivatives can be designed to inhibit proteases involved in tumor invasion and metastasis (e.g., uPA, matriptase) or other enzymes critical for cancer cell survival.[2]

  • Primary Assay: Cell Viability (MTT Assay)

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add the compounds to the wells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Table 1: Hypothetical Screening Data for Oncology (IC₅₀ in µM)

Compound ID MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
CFB-001 15.2 25.8 18.4
CFB-002 > 50 > 50 > 50
CFB-003 2.5 5.1 3.8
CFB-004 8.9 12.3 9.5

| Doxorubicin | 0.8 | 1.1 | 0.9 |

B. Anti-Inflammatory Applications

  • Rationale: Serine proteases play a significant role in the inflammatory cascade. Inhibitors can modulate this response.[1]

  • Primary Assay: Cyclooxygenase (COX) Inhibition Assay

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

  • Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation: In a 96-well plate, add the test compounds, a vehicle control, and a positive control (e.g., Celecoxib for COX-2) to the wells. Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add a fluorometric substrate (e.g., ADHP) followed by arachidonic acid to initiate the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (excitation/emission ~535/590 nm) every minute for 10-20 minutes.

  • Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Determine the percent inhibition for each compound relative to the vehicle control and calculate the IC₅₀.

C. Antimicrobial Applications

  • Rationale: Benzamidine derivatives have shown direct antimicrobial activity against various pathogens, including those implicated in periodontal disease.[6][7]

  • Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Assay

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compounds, as well as to a positive control well (no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Phase 3: Lead Optimization and Mechanistic Insights

Compounds that show high potency and selectivity in primary screens ("hits") become the focus of this phase. The goal is to improve their properties and understand how they work.

  • Structure-Activity Relationship (SAR) Studies: Synthesize new analogs based on the initial hits to understand how chemical modifications affect activity. The chloro and fluoro groups on the this compound core are key handles for modification to probe interactions within the binding pocket of the target enzyme.

  • Mechanism of Action (MoA) Studies: For enzyme inhibitors, determine the mode of inhibition (e.g., competitive, non-competitive) using enzyme kinetic studies (e.g., Michaelis-Menten kinetics). This involves measuring reaction rates at varying substrate and inhibitor concentrations.

  • ADME Profiling: Evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead compounds. In vitro assays for metabolic stability (using liver microsomes) and cell permeability (using Caco-2 cell monolayers) are crucial at this stage.

protocol MTT Assay Workflow 1. Seed Cells (96-well plate) 2. Add Compounds (Serial Dilution) 3. Incubate (48-72h) 4. Add MTT Reagent (4h) 5. Solubilize Formazan (DMSO) 6. Read Absorbance (570nm) 7. Calculate IC₅₀ s1_detail Rationale: Allow cells to adhere and enter logarithmic growth phase. protocol:s1->s1_detail s2_detail Controls: - Vehicle (e.g., 0.1% DMSO) - Positive (e.g., Doxorubicin) protocol:s2->s2_detail s7_detail Output: Quantitative measure of potency. protocol:s7->s7_detail

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a strategically important starting scaffold for modern drug discovery. Its value is not as an end-product, but as a versatile and promising intermediate for generating novel enzyme inhibitors. The halogenated phenyl ring provides a unique electronic and steric profile that can be exploited to achieve high potency and selectivity. By following a systematic workflow of library synthesis, multi-faceted in vitro screening, and rigorous lead optimization, research teams can effectively explore the therapeutic potential of compounds derived from this scaffold. The protocols and strategies outlined in this guide provide a robust framework for initiating such a research program, with the ultimate goal of developing next-generation therapeutics for cancer, inflammation, and infectious diseases.

References

An In-depth Technical Guide to 3-Chloro-4-fluoro-benzamidine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-chloro-4-fluoro-benzamidine and its more commonly utilized hydrochloride salt. It covers key identification information, a detailed synthesis protocol, current and potential applications in research and development, safety and handling procedures, and a list of commercial suppliers.

Compound Identification and Properties

This compound is a halogenated aromatic compound. For practical laboratory use, it is most frequently supplied and utilized as its hydrochloride salt, which enhances its stability and solubility in aqueous media.

This compound

  • CAS Number: 504404-34-6

  • Molecular Formula: C₇H₆ClFN₂

  • Molecular Weight: 172.59 g/mol

This compound Hydrochloride

  • CAS Number: 477844-52-3[1]

  • Molecular Formula: C₇H₇Cl₂FN₂[2]

  • Molecular Weight: 209.05 g/mol [1]

  • Appearance: Typically an off-white solid[1]

  • Purity: Commercially available with purity ≥95% (HPLC)[1]

  • Storage Conditions: Recommended storage at 0-8 °C[1]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is most commonly achieved from the corresponding nitrile, 3-chloro-4-fluorobenzonitrile, via the well-established Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia.

Synthesis Pathway Overview

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3-chloro-4-fluorobenzonitrile 3-chloro-4-fluorobenzonitrile Ethyl 3-chloro-4-fluorobenzimidate hydrochloride Ethyl 3-chloro-4-fluorobenzimidate hydrochloride 3-chloro-4-fluorobenzonitrile->Ethyl 3-chloro-4-fluorobenzimidate hydrochloride  Ethanol, HCl (gas)   This compound hydrochloride This compound hydrochloride Ethyl 3-chloro-4-fluorobenzimidate hydrochloride->this compound hydrochloride  Ammonia  

References

Methodological & Application

Protocol for using 3-chloro-4-fluoro-benzamidine in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

A Guide to the Application of 3-chloro-4-fluoro-benzamidine Hydrochloride in Serine Protease Inhibition Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound hydrochloride as an enzyme inhibitor. Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a class of enzymes implicated in numerous physiological and pathological processes. This guide details the mechanistic basis of inhibition, offers field-proven protocols for executing a robust fluorescence-based inhibition assay, and provides insights into data analysis and interpretation. The protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Introduction: Understanding this compound

This compound is a halogenated derivative of benzamidine. The core benzamidine structure is known to act as a reversible, competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases. The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of the enzyme's active site, thereby blocking substrate access and preventing catalysis. The addition of chloro and fluoro substituents on the benzene ring can modulate the compound's physiochemical properties, such as its binding affinity, selectivity, and cell permeability, making it a valuable tool in medicinal chemistry and biochemical research.

These application notes focus on a typical workflow for characterizing the inhibitory potential of this compound against a model serine protease, such as trypsin, using a sensitive and continuous fluorescence-based assay.

Principle of the Fluorescence-Based Inhibition Assay

The assay quantifies the inhibitory effect of this compound by measuring its impact on the rate of an enzyme-catalyzed reaction. The core principle is as follows:

  • Enzyme-Inhibitor Binding: The serine protease (e.g., trypsin) is pre-incubated with varying concentrations of this compound, allowing the inhibitor to bind to the enzyme's active site.

  • Catalytic Reaction: A fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) is introduced to the mixture. In the absence of a potent inhibitor, the enzyme cleaves the substrate, releasing a highly fluorescent molecule (7-Amino-4-methylcoumarin, AMC).

  • Signal Detection: The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.

  • Quantification of Inhibition: When this compound is present and active, it reduces the rate of substrate cleavage, resulting in a lower rate of fluorescence increase. The degree of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

This method allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Assay Principle Workflow

cluster_0 Scenario 1: No Inhibition cluster_1 Scenario 2: Inhibition Enzyme_A Active Serine Protease Product_A Fluorescent Product Enzyme_A->Product_A Cleavage Substrate_A Non-Fluorescent Substrate Substrate_A->Enzyme_A Enzyme_B Active Serine Protease Blocked_Enzyme Inhibited Enzyme Complex Enzyme_B->Blocked_Enzyme Inhibitor This compound Inhibitor->Enzyme_B Binding No_Product No/Reduced Fluorescence Blocked_Enzyme->No_Product Substrate_B Non-Fluorescent Substrate Substrate_B->Blocked_Enzyme Access Blocked

Caption: Mechanism of enzyme inhibition by this compound.

Materials and Reagents

Compound and Biologicals
  • Inhibitor: this compound hydrochloride (MW: 209.05 g/mol ).

  • Enzyme: Trypsin, TPCK-treated (or another relevant serine protease).

  • Substrate: Fluorogenic peptide substrate, e.g., Boc-Val-Pro-Arg-AMC.

Buffers and Solutions
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.

  • Inhibitor Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Reagent Solvent: Ultrapure water.

Equipment
  • Fluorescence microplate reader with excitation/emission filters for AMC (e.g., Ex: 360 nm, Em: 480 nm).

  • Black, flat-bottom 96-well or 384-well assay plates (low-binding).

  • Calibrated single and multichannel pipettes.

  • Reagent reservoirs.

  • Incubator set to 37°C.

Experimental Protocol: IC₅₀ Determination

This protocol details the steps to determine the IC₅₀ value of this compound.

Step 1: Reagent Preparation

Senior Application Scientist's Note: Precise concentration determination is critical for accurate IC₅₀ values. Always use freshly prepared enzyme and substrate solutions for optimal activity. When preparing the inhibitor stock, ensure it is fully dissolved.

  • Inhibitor Stock Solution (10 mM): Dissolve 2.09 mg of this compound hydrochloride in 1 mL of 100% DMSO. Vortex until fully dissolved. Store at -20°C.

  • Enzyme Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of Trypsin in 1 mM HCl. Aliquot and store at -80°C.

  • Enzyme Working Solution (2X concentration): Immediately before use, dilute the enzyme stock solution to twice the final desired assay concentration (e.g., 20 nM) in cold Assay Buffer. Keep on ice.

  • Substrate Stock Solution (10 mM): Prepare a 10 mM stock of the fluorogenic substrate in 100% DMSO. Store protected from light at -20°C.

  • Substrate Working Solution (2X concentration): Dilute the substrate stock to twice the final desired assay concentration (e.g., 100 µM) in Assay Buffer.

Step 2: Assay Plate Setup

Senior Application Scientist's Note: Performing the assay in a 96-well plate allows for simultaneous testing of multiple inhibitor concentrations and controls. A logical plate map is essential to avoid errors.

  • Inhibitor Dilution Series:

    • Add 100 µL of Assay Buffer containing 1% DMSO to columns 2-11 of the 96-well plate.

    • Add 200 µL of a 200 µM starting dilution of the inhibitor (prepared from the 10 mM stock) to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then

Application Note: Leveraging 3-Chloro-4-Fluoro-Benzamidine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern lead generation, offering an efficient alternative to traditional high-throughput screening (HTS).[1] The core principle of FBDD is to screen small, low-complexity molecules (fragments) that, despite binding with weak affinity, do so with high ligand efficiency. These initial "hits" serve as high-quality starting points for evolution into potent, drug-like candidates.[2][3] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. Within this context, certain "privileged" fragments, which contain specific functional groups capable of forming high-quality interactions with protein targets, are of exceptional value.

This application note details the strategic use of 3-chloro-4-fluoro-benzamidine , a high-value fragment for identifying and optimizing leads against a broad range of protein targets. We will explore the unique chemical attributes of this fragment, provide detailed protocols for its application in a typical FBDD workflow, and discuss strategies for its evolution from a validated hit to a promising lead compound. The combination of a potent, charged anchor group (the benzamidine) with spatially distinct halogen substituents makes this fragment a uniquely powerful tool for probing protein binding sites.

Section 1: The Strategic Value of this compound in FBDD

The utility of this compound is rooted in its distinct molecular features, which align perfectly with the principles of FBDD. It is small enough to sample chemical space broadly yet complex enough to provide specific, actionable information upon binding.

Physicochemical Properties

To be an effective fragment, a molecule should adhere to the "Rule of Three," which provides guidelines for key physicochemical properties to ensure solubility and minimize complexity.[3][4] this compound is an exemplary fragment in this regard.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)172.59 g/mol ≤ 300 DaYes
cLogP (Calculated)~1.8-2.2≤ 3Yes
Hydrogen Bond Donors2 (from -NH2 and =NH)≤ 3Yes
Hydrogen Bond Acceptors2 (from =N and F)≤ 3Yes
Rotatable Bonds1≤ 3Yes

Table 1: Physicochemical properties of this compound and its compliance with the FBDD "Rule of Three."

The Benzamidine Moiety: A Potent Anchor

The benzamidine group is a strong organic base and is protonated at physiological pH, forming a positively charged amidinium ion.[5] This feature is of paramount importance in drug design for several reasons:

  • Strong Electrostatic Interactions: The positive charge allows it to form powerful salt bridges with negatively charged amino acid residues, such as aspartate and glutamate, which are frequently found in enzyme active sites (e.g., serine proteases).[6][7]

  • Defined Hydrogen Bonding: The amidinium ion is an excellent hydrogen bond donor, providing well-defined, directional interactions that contribute significantly to binding affinity and specificity.[6]

  • Proven Pharmacophore: Amidines are a common structural element in a wide array of approved therapeutic agents, validating their utility in medicinal chemistry.[8]

The Halogen Substituents: Probing Orthogonal Interactions

The strategic placement of chlorine and fluorine atoms provides unique opportunities for probing the binding pocket and offers distinct vectors for subsequent optimization. Halogen bonds are increasingly recognized as critical, specific interactions in molecular recognition.[9][10]

  • Chlorine as a Halogen Bond Donor: The chlorine atom at the 3-position can form a halogen bond—an interaction between its electropositive region (the σ-hole) and a nucleophilic partner like a backbone carbonyl oxygen or the side chain of serine, threonine, or tyrosine.[11][12] This provides a specific, directional interaction vector distinct from traditional hydrogen bonds.

  • Fluorine as a Modulator and Weak H-Bond Acceptor: The fluorine atom at the 4-position strongly influences the electronic properties of the aromatic ring and can act as a weak hydrogen bond acceptor. Its primary role is often to occupy small, lipophilic pockets and provide a non-obvious vector for optimization.

The combination of these features makes this compound an exceptional probe. It can identify binding sites that feature a combination of charged, polar, and halogen-bonding environments.

cluster_fragment This compound cluster_interactions Key Molecular Interactions cluster_target Protein Target Site Fragment C7H7ClFN2 Amidinium Amidinium Group (+ charge) Fragment->Amidinium Chlorine Chlorine Atom Fragment->Chlorine Fluorine Fluorine Atom Fragment->Fluorine SaltBridge Salt Bridge (Asp, Glu) Amidinium->SaltBridge Electrostatic HBond Hydrogen Bonds Amidinium->HBond H-Bond Donor HalogenBond Halogen Bond (Backbone C=O) Chlorine->HalogenBond σ-hole interaction LipophilicPocket Lipophilic Pocket Fluorine->LipophilicPocket Modulation FBDD_Workflow cluster_screening Screening & Validation cluster_characterization Structural Elucidation cluster_optimization Lead Optimization A 1. Fragment Library (Containing the title compound) B 2. Primary Screen (e.g., SPR) A->B Identify initial hits C 3. Hit Confirmation (Orthogonal Assay, e.g., NMR) B->C Confirm binding D 4. Structural Biology (X-ray Crystallography) C->D Determine binding mode E 5. Hit-to-Lead Chemistry (Fragment Growing) D->E Structure-guided design F 6. Potent Lead Compound E->F Increase affinity Optimization cluster_hits Identified Hits cluster_strategies Optimization Strategies cluster_leads Optimized Leads F1 Fragment 1 Growing Fragment Growing F1->Growing Add new groups to explore pocket Linking Fragment Linking F1->Linking Connect fragments in adjacent sites Merging Fragment Merging F1->Merging Combine overlapping fragments F2 Fragment 2 F2->Linking Connect fragments in adjacent sites F2->Merging Combine overlapping fragments Lead_G Grown Lead Growing->Lead_G Add new groups to explore pocket Lead_L Linked Lead Linking->Lead_L Connect fragments in adjacent sites Lead_M Merged Lead Merging->Lead_M Combine overlapping fragments

References

The Versatile Role of 3-Chloro-4-fluoro-benzamidine in Modern Organic Synthesis: Applications and Detailed Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of halogen atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. Among the halogenated building blocks, 3-chloro-4-fluoro-benzamidine hydrochloride has emerged as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic profile, stemming from the ortho-chloro and para-fluoro substituents on the phenyl ring, offers chemists a versatile tool for constructing complex molecules, particularly those with therapeutic potential as kinase inhibitors and other targeted agents. This application note provides an in-depth guide to the synthetic utility of this compound, complete with detailed experimental protocols for key transformations.

The Strategic Advantage of the 3-Chloro-4-fluoro Substitution

The presence of both a chloro and a fluoro group on the benzamidine core is not incidental. The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance binding affinity to target proteins, improve metabolic stability, and increase membrane permeability. The chlorine atom, in the meta-position to the amidine group, further influences the electronic nature of the aromatic ring and provides an additional site for potential functionalization or steric control in molecular design. This distinct substitution pattern makes this compound a sought-after precursor in the synthesis of targeted therapeutics, including those for oncology.

Core Applications in Heterocyclic Synthesis

This compound serves as a valuable precursor for the construction of key heterocyclic scaffolds that are prevalent in many biologically active compounds. The amidine functional group is a versatile synthon, capable of participating in various cyclocondensation reactions to form nitrogen-containing heterocycles. Two prominent examples are the synthesis of substituted benzimidazoles and quinazolines.

Synthesis of 2-(3-Chloro-4-fluorophenyl)-1H-benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, and anti-inflammatory properties. The reaction of a benzamidine with a 1,2-dicarbonyl compound or its equivalent is a classical and efficient method for their synthesis.

Reaction Principle: The synthesis of 2-substituted benzimidazoles from benzamidines typically proceeds via a condensation reaction with an ortho-phenylenediamine derivative. However, a more direct approach involves the reaction with α-haloketones, followed by cyclization. A common and straightforward method involves the condensation of the benzamidine with an ortho-phenylenediamine. The 3-chloro-4-fluorophenyl moiety is thus installed at the 2-position of the benzimidazole core.

Experimental Protocol: Synthesis of 2-(3-Chloro-4-fluorophenyl)-1H-benzo[d]imidazole

This protocol outlines a general procedure for the condensation of this compound hydrochloride with o-phenylenediamine.

Materials:

  • This compound hydrochloride

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound hydrochloride (1.0 eq) and o-phenylenediamine (1.0 eq).

  • Add polyphosphoric acid (PPA) as both the solvent and catalyst (a sufficient amount to ensure stirring).

  • Heat the reaction mixture to 130-150 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-(3-chloro-4-fluorophenyl)-1H-benzo[d]imidazole.

Data Summary:

Reactant 1Reactant 2Key ReagentsTypical Yield (%)
This compound hydrochlorideo-PhenylenediaminePPA75-85

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as an excellent dehydrating agent and a non-oxidizing acidic catalyst, facilitating both the initial condensation and the subsequent cyclization to form the imidazole ring.

  • Temperature: The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

  • Aqueous Workup: The quenching with ice and neutralization are crucial to stop the reaction and to allow for the extraction of the organic product.

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 This compound HCl reaction Condensation & Cyclization (PPA, 130-150°C, 4-6h) start1->reaction start2 o-Phenylenediamine start2->reaction workup Quench (Ice) Neutralize (NaHCO3) Extract (EtOAc) reaction->workup purification Column Chromatography workup->purification product 2-(3-Chloro-4-fluorophenyl)- 1H-benzo[d]imidazole purification->product G start This compound HCl + Anthranilic Acid intermediate Aza-Wittig type intermediate start->intermediate  Pyridine, Reflux (-H2O, -HCl) product 2-(3-Chloro-4-fluorophenyl)quinazolin-4(3H)-one intermediate->product  Intramolecular Cyclization

Application Notes and Protocols for Cell-Based Assays Involving 3-chloro-4-fluoro-benzamidine as a Potential IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment (TME).[1] IDO1 is a heme-containing, intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[2][3] This enzymatic activity has profound immunosuppressive consequences. The depletion of tryptophan in the TME directly inhibits the proliferation and function of effector T cells, which are highly sensitive to tryptophan levels.[2][3] Concurrently, the accumulation of kynurenine and its downstream metabolites actively promotes the generation and recruitment of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[3][4]

Expression of IDO1 is often upregulated in various cancer types and is associated with poor prognosis and resistance to immunotherapy.[1][3][5] Pro-inflammatory cytokines, most notably interferon-gamma (IFNγ) released by activated T cells, are potent inducers of IDO1 expression in both tumor cells and antigen-presenting cells within the TME.[4][5] This creates a feedback loop where an initial anti-tumor immune response can trigger its own suppression through the induction of IDO1. Therefore, the development of small molecule inhibitors targeting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies.[1][3]

3-chloro-4-fluoro-benzamidine is a small molecule with structural features suggestive of potential enzyme inhibitory activity. Benzamidine derivatives are known to interact with various enzymes, and the specific substitutions on the phenyl ring of this compound may confer selectivity and potency towards targets like IDO1.[6][7] These application notes provide a comprehensive guide for researchers to evaluate the inhibitory potential of this compound on IDO1 activity in a cellular context.

The IDO1-Kynurenine Signaling Pathway

The catabolism of tryptophan initiated by IDO1 leads to a cascade of events that culminate in immune suppression. Understanding this pathway is crucial for designing and interpreting cell-based assays for IDO1 inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_effects Immunosuppressive Effects IFNg IFNγ TumorCell Tumor Cell / APC IFNg->TumorCell stimulates TCell Effector T Cell TCell->IFNg releases IDO1 IDO1 (Upregulated) TumorCell->IDO1 expresses Kyn Kynurenine IDO1->Kyn catalyzes TrpDepletion Tryptophan Depletion KynAccumulation Kynurenine Accumulation Trp L-Tryptophan Trp->IDO1 substrate Treg Regulatory T Cell (Treg) Treg->TCell suppresses Inhibitor This compound Inhibitor->IDO1 inhibits TrpDepletion->TCell inhibits proliferation KynAccumulation->Treg

Caption: The IDO1-Kynurenine Immunosuppressive Pathway.

Core Experimental Protocols

A robust evaluation of a potential IDO1 inhibitor requires a multi-faceted approach. The primary assay will quantify the direct inhibitory effect on IDO1 enzymatic activity in cells. This must be complemented by a cytotoxicity assessment to ensure that the observed reduction in IDO1 activity is not a secondary effect of cell death.

I. Cell Line Selection and Culture

The choice of cell line is critical for a successful IDO1 cell-based assay.[8] The selected cell line should express IDO1 at detectable levels upon stimulation with IFNγ.

Cell Line Origin Key Characteristics Recommended Use
SK-OV-3 Human Ovarian AdenocarcinomaKnown to express IDO1 upon IFNγ treatment.[2]Primary screening of IDO1 inhibitors.
MDA-MB-231 Human Breast AdenocarcinomaDemonstrates inducible IDO1 expression.[9]Alternative cell line for validation.
HeLa Human Cervical AdenocarcinomaCommonly used for IDO1 assays with robust IFNγ-induced expression.[10]Mechanistic studies and secondary screening.

General Cell Culture Conditions:

  • Media: Use the recommended media for your chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubator: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Passaging: Subculture cells before they reach confluency to maintain their health and responsiveness.[11] Avoid high passage numbers, as this can lead to phenotypic drift.[8]

II. Primary Assay: Measurement of IDO1 Activity via Kynurenine Quantification

This protocol details the steps to measure the inhibitory effect of this compound on IFNγ-induced IDO1 activity by quantifying the production of kynurenine in the cell culture supernatant.

Materials:

  • Selected cell line (e.g., SK-OV-3)

  • Complete cell culture medium

  • Recombinant Human IFNγ

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA) solution (30% w/v)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in glacial acetic acid)[12]

  • L-Kynurenine standard

  • Microplate reader

Experimental Workflow:

Kynurenine_Assay_Workflow Start Start Seed 1. Seed Cells (e.g., SK-OV-3 in 96-well plate) Start->Seed Adhere 2. Allow Adhesion (24 hours) Seed->Adhere Treat 3. Treat Cells - IFNγ (to induce IDO1) - this compound (serial dilutions) Adhere->Treat Incubate 4. Incubate (24-48 hours) Treat->Incubate Collect 5. Collect Supernatant Incubate->Collect Hydrolyze 6. Hydrolyze N-formylkynurenine (Add TCA, incubate at 50°C) Collect->Hydrolyze Develop 7. Color Development (Add Ehrlich's Reagent) Hydrolyze->Develop Read 8. Measure Absorbance (480 nm) Develop->Read Analyze 9. Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the Kynurenine Measurement Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density.[8] Allow cells to adhere and grow for 24 hours.

  • Compound and IFNγ Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions.

    • Prepare a working solution of IFNγ in complete culture medium at a concentration known to induce robust IDO1 expression (e.g., 100 ng/mL).

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of the test compound and IFNγ.

    • Controls are essential:

      • Vehicle Control: Cells treated with IFNγ and the highest concentration of DMSO used for the test compound. This represents 100% IDO1 activity.

      • No IFNγ Control: Cells treated with medium and vehicle only. This serves as the background control.

      • Positive Control: A known IDO1 inhibitor (e.g., Epacadostat) can be included.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[12]

  • Kynurenine Measurement:

    • After incubation, carefully collect a portion of the cell culture supernatant from each well (e.g., 140 µL) and transfer it to a new 96-well plate.[12]

    • Add 10 µL of 6.1 N TCA to each well containing the supernatant.[12]

    • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[12]

    • Centrifuge the plate to pellet any precipitate.[12]

    • Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well.[12]

    • Incubate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 480 nm using a microplate reader.[12]

Data Analysis:

  • Subtract the absorbance of the "No IFNγ Control" from all other readings to correct for background.

  • Normalize the data to the "Vehicle Control" (set to 100% IDO1 activity).

  • Plot the percentage of IDO1 activity against the log concentration of this compound.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

III. Secondary Assay: Cytotoxicity Assessment

It is imperative to determine if this compound exhibits cytotoxic effects at the concentrations where IDO1 inhibition is observed.[13][14] A variety of cytotoxicity assays are available.[15] The MTT assay, which measures metabolic activity as an indicator of cell viability, is a common and reliable method.

Protocol: MTT Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere for 24 hours.

    • Treat the cells with the same serial dilutions of this compound as used in the primary IDO1 assay. Do not add IFNγ for this assay.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the same duration as the primary assay (e.g., 48-72 hours).

  • MTT Reagent Addition:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

  • Data Acquisition:

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm).

Data Analysis:

  • Normalize the absorbance values to the vehicle-treated control cells (set to 100% viability).

  • Plot the percentage of cell viability against the log concentration of the compound.

  • Calculate the CC50 (50% cytotoxic concentration).

Interpreting the Results: A desirable IDO1 inhibitor should have an IC50 for IDO1 activity that is significantly lower than its CC50. A large therapeutic window between these two values suggests that the compound's inhibitory effect on IDO1 is specific and not due to general cytotoxicity.

Troubleshooting and Best Practices

  • Low IDO1 Activity: Confirm the activity of your IFNγ stock. Ensure the chosen cell line is responsive to IFNγ and optimize the induction time.[12]

  • High Background Kynurenine: Use fresh cell culture medium, as aged medium may contain tryptophan breakdown products.

  • Assay Variability: Maintain consistent cell seeding densities and passage numbers.[8][16] Handle cells gently to avoid stress.[8] Ensure accurate pipetting.

  • Compound Solubility: this compound hydrochloride is expected to have improved solubility.[7] However, always visually inspect for any precipitation of the compound in the culture medium.

  • General Assay Optimization: For any new cell-based assay, it is crucial to optimize parameters such as cell seeding density, treatment duration, and reagent concentrations to achieve a robust assay window.[8][16]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of this compound as a potential inhibitor of IDO1. By combining a direct measure of IDO1 enzymatic activity in a cellular context with a thorough assessment of cytotoxicity, researchers can confidently evaluate the compound's potency and specificity. These studies are a critical first step in the drug discovery pipeline for developing novel immuno-oncology therapeutics that target the immunosuppressive IDO1-kynurenine pathway.

References

Application Note: Quantitative Analysis of 3-Chloro-4-fluoro-benzamidine using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical protocol for the quantification of 3-chloro-4-fluoro-benzamidine in bulk drug substance and reaction monitoring samples. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and accurate quantification of this compound is paramount for downstream process efficiency and final product quality. This document outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. The described methodology is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for analytical procedure validation. We further detail protocols for forced degradation studies to establish the specificity of the method in the presence of potential degradation products.

Introduction

This compound hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including enzyme inhibitors. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a reliable and accurate analytical method for its quantification is essential.

The primary challenge in analyzing benzamidine derivatives lies in their potential for degradation via hydrolysis. This necessitates a stability-indicating method—one that can accurately measure the analyte of interest without interference from impurities, excipients, or degradation products. This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals to implement a validated HPLC-UV method for this purpose.

Method Rationale and Experimental Design

Choice of Analytical Technique: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of non-volatile and thermally labile small molecules like this compound.

  • Expertise & Experience: A reversed-phase HPLC (RP-HPLC) method using a C18 stationary phase was selected. This is based on the principle that the non-polar C18 stationary phase will effectively retain the moderately polar benzamidine derivative, allowing for separation from more polar impurities (which elute earlier) and less polar impurities (which are retained longer). A C18 column provides robust and reproducible performance for aromatic amines and related compounds.

  • Causality: UV detection is chosen for its simplicity, robustness, and the presence of a chromophore (the benzene ring) in the analyte, which allows for sensitive detection. The hydrochloride salt form of the analyte enhances its solubility in aqueous mobile phases, making it highly compatible with RP-HPLC. To ensure sharp peak shapes and reproducible retention times for the basic benzamidine moiety, an acidic modifier (formic acid) is added to the mobile phase. This suppresses the interaction of the protonated analyte with residual silanol groups on the silica-based stationary phase.

Method Validation Strategy

The trustworthiness of an analytical method is established through rigorous validation. The protocol described herein is designed to meet the criteria set forth in ICH Q2(R2). The validation will assess the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound hydrochloride (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade, filtered and degassed)

  • Reagents: Formic acid (ACS Grade)

  • Filters: 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, with gradient pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

Standard and Sample Preparation Workflow

G cluster_std Standard Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis std_1 Accurately weigh ~10 mg of Reference Standard std_2 Dissolve in 10 mL diluent to create 1 mg/mL Stock std_1->std_2 std_3 Perform serial dilutions to prepare calibration standards (e.g., 1-100 µg/mL) std_2->std_3 anl_2 Inject Calibration Standards std_3->anl_2 smp_1 Accurately weigh sample (to contain ~10 mg of analyte) smp_2 Dissolve in 10 mL diluent to create ~1 mg/mL solution smp_1->smp_2 smp_3 Dilute to fall within calibration range (e.g., 1:20 dilution for 50 µg/mL) smp_2->smp_3 smp_4 Filter through 0.45 µm syringe filter smp_3->smp_4 anl_3 Inject Prepared Samples smp_4->anl_3 anl_1 Inject Blank (Diluent) anl_1->anl_2 anl_2->anl_3 anl_4 Process Data anl_3->anl_4

Caption: Workflow for Standard and Sample Preparation for HPLC Analysis.

Protocol Steps:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute this solution as necessary to bring the concentration into the middle of the calibration range.

  • Filtration: Prior to injection, filter all sample solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.

Method Validation Protocol & Acceptance Criteria

The following protocols are based on ICH Q2(R2) guidelines.

ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform forced degradation studies (see Sec. 5).Peak for this compound is pure and resolved from all other peaks (impurities, degradants). Resolution > 2.
Linearity Analyze calibration standards at a minimum of five concentrations in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant.
Range Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the test concentration for an assay.
Accuracy Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability (Intra-assay): Six replicate injections of a standard solution at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Determined based on the signal-to-noise ratio (S/N) method.LOQ: S/N ≥ 10; LOD: S/N ≥ 3.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits. RSD of results should be ≤ 2.0%.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by showing that the analyte peak is resolved from potential degradation products. A solution of this compound (approx. 100 µg/mL) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 100 µg/mL solution of this compound acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h start->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 4h start->base oxidative Oxidation 3% H₂O₂, RT, 24h start->oxidative thermal Thermal Solid state, 80°C, 48h start->thermal photo Photolytic ICH Q1B conditions start->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize dilute Dilute to target conc. oxidative->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC-UV dilute->analyze evaluate Evaluate peak purity & mass balance analyze->evaluate

Caption: Workflow for Forced Degradation Studies.

Protocols:

  • Acid Hydrolysis: Mix the sample solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze.

  • Base Hydrolysis: Mix the sample solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and analyze.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature. Monitor the reaction and analyze after a suitable time (e.g., 24 hours).

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for 48 hours. Dissolve the stressed solid and analyze.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

The results from these studies will confirm that any degradants formed do not co-elute with the parent peak, thus proving the method is "stability-indicating."

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, accurate, and robust framework for the quantitative analysis of this compound. The systematic approach, grounded in ICH guidelines, ensures that the method is fit for its intended purpose in a regulated pharmaceutical development environment. The inclusion of forced degradation protocols establishes the method's specificity and its utility as a stability-indicating assay. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident and compliant analysis of this critical pharmaceutical intermediate.

Use of 3-chloro-4-fluoro-benzamidine in co-crystallization with proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Co-crystallization of Proteins with 3-chloro-4-fluoro-benzamidine for High-Resolution Structural Analysis

Audience: Researchers, scientists, and drug development professionals in structural biology and medicinal chemistry.

Preamble: The Strategic Value of this compound in Structural Biology

The determination of high-resolution three-dimensional structures of protein-ligand complexes is a cornerstone of modern drug discovery.[1] It provides invaluable insights into the molecular basis of binding, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[1] Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of trypsin-like serine proteases, targeting the S1 specificity pocket.[2][3] This makes them excellent tools for stabilizing these enzymes and elucidating their mechanisms.

This compound is a halogenated derivative designed to probe specific interactions within the protein's active site. The chloro and fluoro substituents modify the compound's electrostatic potential and steric profile, potentially leading to altered binding affinities and selectivities compared to unsubstituted benzamidine. Its utility extends beyond protease inhibition, serving as a versatile fragment for targeting pockets that accommodate similar pharmacophores. As an intermediate in the synthesis of novel therapeutic agents, understanding its binding mode through co-crystallization is of significant interest.[4]

This guide provides a detailed framework for the successful co-crystallization of target proteins with this compound, moving beyond a simple recitation of steps to explain the underlying rationale and troubleshooting strategies essential for success.

Foundational Choice: Why Co-crystallization?

Obtaining a protein-ligand complex structure can be approached in two primary ways: crystal soaking or co-crystallization.[5][6]

  • Soaking: Involves diffusing the ligand into a pre-existing apo-protein crystal. It is often faster and requires less protein if a robust crystal system is already established.[7][8]

  • Co-crystallization: Involves forming the protein-ligand complex in solution before initiating crystallization trials.[5][7]

Co-crystallization is frequently the superior, and sometimes the only, viable strategy under several circumstances:

  • Ligand-Induced Conformational Changes: If a ligand induces a significant change in the protein's structure, soaking it into an apo-crystal lattice can cause stress, cracking, or complete dissolution of the crystal.[9]

  • Low Ligand Solubility: For compounds with poor solubility in the crystallization buffer, achieving a high enough concentration for effective soaking is challenging. Co-crystallization allows complex formation to occur at lower, more manageable protein concentrations.[9]

  • High Binding Affinity: For very potent inhibitors, the ligand may bind irreversibly or with a very slow off-rate, making co-crystallization a more direct path to the complex structure.

  • Inaccessible Binding Sites: In some crystal forms, the ligand-binding site may be occluded by crystal packing contacts, physically preventing the ligand from diffusing in.[10]

Decision Workflow: Soaking vs. Co-crystallization

The following decision tree illustrates the logical process for choosing the appropriate crystallographic method.

G A Start: Have Apo Crystals? B Test Soaking Stability (Vary ligand conc., time) A->B Yes F Is ligand binding expected to cause a large conformational change? A->F No C Do crystals crack or dissolve? B->C D Proceed with Soaking C->D No, and diffraction shows ligand binding E Proceed with Co-crystallization C->E Yes F->E Yes G Is ligand solubility in crystallization buffer low? F->G No G->D No, attempt soaking first (if apo crystals obtained) G->E Yes G cluster_0 Initial State (Time = 0) cluster_1 Equilibration (Time > 0) cluster_2 Final State (Crystal Growth) Drop_T0 Drop Protein-Ligand Complex Low [Precipitant] Drop_T1 Drop [Protein-Ligand] ↑ [Precipitant] ↑ Drop_T0->Drop_T1 H₂O Vapor Diffusion Reservoir_T0 Reservoir High [Precipitant] Reservoir_T1 Reservoir High [Precipitant] Crystal Crystal Drop_T1->Crystal Supersaturation G A 1. Protein Purification (>95% Purity, Monodisperse) C 3. Complex Formation (Incubate Protein + Ligand, 5-10x molar excess) A->C B 2. Ligand Stock Prep (100 mM in DMSO) B->C D 4. Clarification (Centrifuge to remove precipitate/aggregates) C->D E 5. Crystallization Screening (96-well Vapor Diffusion) D->E F 6. Hit Identification (Microscopic Inspection) E->F F->E No Hits, Try New Screens/Constructs G 7. Optimization (Grid screens around hit conditions) F->G Initial 'Hits' Found H 8. Crystal Harvesting & Cryo-cooling G->H I 9. X-ray Diffraction H->I

References

Safe handling and disposal procedures for 3-chloro-4-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluoro-benzamidine and its hydrochloride salt are versatile compounds with significant applications in pharmaceutical research and development.[1] These molecules serve as key intermediates in the synthesis of a variety of therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.[1][2][3][4] Their utility is noted in the design of compounds with potential anti-inflammatory and anti-cancer properties.[1] The presence of halogen substituents (chlorine and fluorine) on the aromatic ring enhances the chemical reactivity and selectivity, making it a valuable building block in medicinal chemistry.[1]

Given the reactive nature of halogenated aromatic compounds and the potential for biological activity, it is imperative that researchers handle this compound with a thorough understanding of its potential hazards and the procedures required for its safe use and disposal. This document provides a detailed guide to the safe handling and disposal of this compound, drawing upon safety data for the compound itself and structurally related halogenated aromatic compounds.

Hazard Identification and Risk Assessment

As a halogenated aromatic compound, this compound should be handled with caution. Halogenated organic compounds can exhibit a range of toxicological effects, and their persistence in the environment is a concern.[5][6] Chlorinated aromatic compounds, in particular, have been associated with various adverse health effects, including skin irritation and more severe toxicities with prolonged exposure.[5][7]

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[8][9][10]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8][10][11]

  • Toxicity: While specific toxicity data for this compound is limited, related halogenated aromatic compounds are known to have toxic properties, including potential for carcinogenicity and mutagenicity.[12][13][14] Therefore, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[8][15]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[12][16] Proper disposal is crucial to prevent environmental contamination.

Safe Handling Procedures

Engineering Controls
  • Fume Hood: All work with this compound, including weighing and preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[17]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors or dust.[9][18]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.[19][20] The following table summarizes the recommended PPE:

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shield.[21]To protect against splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[21][22][23] Double gloving is recommended.[17]To prevent skin contact. Regularly inspect gloves for any signs of degradation or perforation.[11]
Body A fully buttoned lab coat, preferably made of a flame-resistant material like Nomex®.[21]To protect the skin and clothing from contamination.
Feet Closed-toe shoes.[21]To protect feet from spills.
Respiratory For handling larger quantities or when there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11][22]To prevent inhalation of the compound.
Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_materials Gather Materials & Reagents prep_fumehood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to Handling dissolve Dissolve/React in Closed System weigh->dissolve transfer Transfer Solutions Carefully dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste store Store Compound in Designated Area dispose_waste->store

Safe Handling Workflow for this compound

Storage Procedures

  • Container: Store in a tightly sealed, properly labeled container.[8][17]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8][17]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[8][9]

Spill and Emergency Procedures

Small Spills
  • Evacuate: If necessary, evacuate the immediate area.

  • PPE: Ensure you are wearing the appropriate PPE before cleaning the spill.[17]

  • Containment: Absorb the spill with an inert, dry material such as vermiculite or sand.[17]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[11][18]

  • Decontamination: Clean the spill area with soap and water.[24]

  • Waste Disposal: Dispose of all contaminated materials as halogenated organic waste.[17]

Large Spills
  • Evacuate: Evacuate the laboratory immediately and alert others.

  • Emergency Services: Contact your institution's emergency response team.

  • Ventilation: If it is safe to do so, ensure the area is well-ventilated.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11][18]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][15]

Disposal Procedures

The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal protocols.[25][26]

Waste Segregation and Collection
  • Halogenated Waste Stream: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[25][26]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name "this compound."[25]

  • Container Integrity: Use a chemically compatible and sealable container for waste collection.[17][25] Keep the container closed except when adding waste.[25]

Disposal Workflow

The following diagram outlines the proper disposal workflow for this compound waste.

Disposal_Workflow start Generate Waste segregate Segregate into Halogenated Waste Container start->segregate label_container Label Container Correctly segregate->label_container store_waste Store Waste in a Secure, Designated Area label_container->store_waste request_pickup Request Pickup by EHS store_waste->request_pickup end Proper Disposal by Licensed Facility request_pickup->end

Disposal Workflow for this compound Waste
Decontamination of Glassware

Glassware that has been in contact with this compound should be decontaminated before being washed and reused.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

  • Collect Rinse: Collect the solvent rinse in the designated halogenated organic waste container.

  • Wash: After the initial rinse, wash the glassware with soap and water.

Thermal Decomposition Considerations

Halogenated organic compounds can produce toxic and corrosive byproducts upon thermal decomposition, such as hydrogen halides (HCl, HF) and other hazardous gases.[27][28][29][30] Therefore, it is crucial to avoid exposing this compound to high temperatures or open flames. In the event of a fire, firefighters should wear self-contained breathing apparatus.[11]

Conclusion

This compound is a valuable compound in pharmaceutical research. Adherence to the safe handling and disposal procedures outlined in these application notes is essential to protect researchers, the community, and the environment. A proactive approach to safety, including the consistent use of engineering controls and personal protective equipment, is paramount when working with this and other halogenated aromatic compounds.

References

Application Notes & Protocols: Formulation of 3-Chloro-4-fluoro-benzamidine for In-Vivo Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 3-chloro-4-fluoro-benzamidine, a versatile research compound, for in-vivo experimental use.[1] Recognizing the critical link between formulation strategy and experimental outcomes, this guide details the physicochemical properties, vehicle selection, and step-by-step protocols for preparing formulations suitable for oral (PO), intravenous (IV), and intraperitoneal (IP) administration. The methodologies are grounded in established principles of preclinical formulation development to ensure safety, stability, and maximal exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[2][3]

Introduction: The Critical Role of Formulation

This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of formulating benzamidine derivatives. It emphasizes a structured, science-driven approach, moving from initial characterization to the final preparation of dosing solutions.[7]

Pre-formulation Analysis: Understanding the Molecule

A thorough understanding of the physicochemical properties of this compound is the foundation of a rational formulation strategy.[6] The compound is typically supplied as a hydrochloride (HCl) salt to improve handling and solubility.[1]

Key Physicochemical Properties:

PropertyValue / ObservationJustification & Impact on Formulation
Chemical Structure C₇H₆ClFN₂·HClThe aromatic ring with halogen substituents (Cl, F) increases lipophilicity, potentially reducing aqueous solubility. The basic amidine group allows for salt formation (HCl), which enhances water solubility.[1][8]
Molecular Weight 209.05 g/mol Standard for a small molecule; does not present unusual formulation challenges.[1]
Appearance Off-white solidVisual confirmation of the starting material.[1]
Solubility Profile Aqueous: The HCl salt form significantly improves water solubility compared to the free base.[1][8] Benzamidine HCl is soluble in water at concentrations up to 50 mg/mL, sometimes requiring gentle heating.[4] Organic Solvents: Soluble in DMSO and DMF (~25 mg/mL) and ethanol (~10 mg/mL).[9][10]The inherent aqueous solubility of the HCl salt is advantageous. However, for higher concentrations or to overcome potential stability issues, co-solvent systems or other solubilizing agents may be necessary.[6][7]
Stability Benzamidine solutions are susceptible to oxidation and are not considered stable over long periods.[4][10][11]Crucial Insight: Formulations must be prepared fresh daily.[10][11] Stock solutions in organic solvents should be stored under inert gas and frozen for short-term storage only.[4][9]
pKa (Predicted) The amidine group is basic (predicted pKa ~11-12), meaning it will be protonated and positively charged at physiological pH.This high pKa ensures the compound remains in its more soluble, ionized form in the acidic environment of the stomach and in blood (pH ~7.4), which is favorable for absorption and distribution.[8]

Safety & Handling of a Halogenated Aromatic Compound

As a halogenated aromatic compound, this compound requires stringent safety protocols.[12]

  • Primary Hazards: Potential for skin, eye, and respiratory irritation. Harmful if swallowed.[12]

  • Personal Protective Equipment (PPE): Always handle within a chemical fume hood. Wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., Nitrile).[12]

  • Waste Disposal: All waste, including rinsates from glassware, must be collected as hazardous halogenated organic waste and disposed of according to institutional guidelines.[12]

Formulation Development Workflow

The selection of a formulation strategy is dictated by the intended route of administration and the required dose. The following workflow provides a logical progression from vehicle selection to final preparation.

G cluster_0 Phase 1: Characterization & Goal Definition cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Formulation & QC A Define Study Goals (Route, Dose, Species) B Review Physicochemical Data (Solubility, Stability) A->B C Aqueous-Based Vehicles (Saline, PBS, Buffers) B->C Soluble? D Co-Solvent Systems (PEG, Propylene Glycol) B->D Insoluble? E Suspensions (CMC, Methylcellulose) B->E Insoluble & High Dose? F Prepare Test Formulation (Freshly Prepared) C->F Yes D->F Solubilized? E->F G Quality Control Checks (Visual, pH, Sterility) F->G H Final Dosing Solution G->H

Caption: Formulation Development Workflow.

Protocols for In-Vivo Formulation

CRITICAL NOTE: All formulations must be prepared fresh on the day of use.[4][10][11] Benzamidine solutions are not stable and should not be stored.

Protocol 1: Aqueous Solution for IV / IP / Low-Dose PO Administration

This is the preferred method for soluble compounds as it minimizes confounding effects from excipients.[13]

  • Target: Clear, isotonic solution with a physiological pH.

  • Applicability: Doses up to the compound's solubility limit in an aqueous vehicle (e.g., up to ~3 mg/mL in PBS).[9]

Materials:

  • This compound HCl

  • Sterile Water for Injection (WFI)

  • Sterile 10X Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 N HCl and 0.1 N NaOH (sterile) for pH adjustment

  • Sterile 0.22 µm syringe filters

Step-by-Step Methodology:

  • Calculate Required Amounts: Determine the total volume needed based on the number of animals, dose per animal (mg/kg), and dosing volume (e.g., 10 mL/kg for mice).

  • Weigh Compound: Accurately weigh the required amount of this compound HCl in a sterile container.

  • Initial Solubilization: Add approximately 80% of the final volume of Sterile WFI. Add the appropriate volume of 10X PBS to achieve a 1X final concentration.

  • Dissolution: Gently vortex or sonicate until the compound is fully dissolved. Avoid vigorous shaking to minimize oxidation. Gentle warming (<40°C) can be used if necessary, as is common for benzamidine HCl.[4]

  • pH Measurement & Adjustment: Check the pH of the solution. It should be near physiological pH (7.2-7.4). Adjust carefully with sterile 0.1 N HCl or 0.1 N NaOH if necessary. The pH is critical for preventing tissue injury upon injection.[14]

  • Final Volume: Add Sterile WFI to reach the final calculated volume.

  • Sterilization: Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a sterile final container. This is a mandatory step for IV and IP routes.

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. Label clearly with compound name, concentration, vehicle, and date of preparation.

Protocol 2: Co-Solvent Formulation for Higher-Dose PO/IP Administration

For doses exceeding aqueous solubility, a co-solvent system is required. The goal is to use the minimum amount of organic solvent necessary.

  • Target: Clear solution, stable upon dilution, and safe for the animal model.

  • Common Vehicles: A common, well-tolerated system for preclinical studies is PEG 400/Water.[6] DMSO can also be used but should be kept to a minimum due to its own potential physiological effects.[13][15]

Materials:

  • This compound HCl

  • Dimethyl sulfoxide (DMSO), Endotoxin-free

  • Polyethylene glycol 400 (PEG 400), Low-endotoxin

  • Sterile Saline (0.9% NaCl) or Water

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the this compound HCl.

  • Initial Wetting/Dissolution: Add a small volume of DMSO (e.g., 5-10% of the final volume) to the compound and vortex until a clear solution is formed. This leverages the high solubility in DMSO.[9]

  • Add Co-Solvent: Add PEG 400 to the DMSO solution (e.g., 30-40% of the final volume) and mix thoroughly.

  • Aqueous Dilution: Slowly add the aqueous component (Saline or Water) dropwise while vortexing to bring the solution to the final volume. This is a critical step. Rapid addition can cause the compound to precipitate.

  • Quality Control: Observe the solution for at least 15-30 minutes to ensure no precipitation occurs. If the solution becomes cloudy, the formulation is not viable and the ratio of solvents must be adjusted (e.g., increase the organic solvent percentage).

  • Administration: This formulation is typically suitable for oral gavage or intraperitoneal injection. It is not recommended for IV administration due to the risk of drug precipitation in the bloodstream and potential hemolysis.[16]

Protocol 3: Suspension for High-Dose Oral (PO) Administration

For very high oral doses where a solution is not feasible, a uniform suspension is the appropriate choice.

  • Target: A homogenous suspension that does not settle quickly, ensuring consistent dosing.

  • Common Vehicle: 0.5% Carboxymethylcellulose (CMC) in water.[15][17]

Materials:

  • This compound HCl

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Purified Water

Step-by-Step Methodology:

  • Prepare Vehicle: Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to water while stirring vigorously with a magnetic stirrer. Leave it to stir for several hours or overnight until a clear, viscous solution forms.

  • Weigh Compound: Accurately weigh the required amount of the compound.

  • Create Paste: Place the weighed powder in a mortar. Add a very small amount of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure particles are properly wetted and avoid clumping.

  • Geometric Dilution: Gradually add more of the CMC vehicle in small portions, mixing thoroughly after each addition, until the final desired volume is reached.

  • Homogenization: Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer until just before and during animal dosing to maintain uniformity.

  • Quality Control: Check for uniformity and ease of withdrawal into a dosing syringe.

Mechanism of Action Context: Why Formulation Matters

Benzamidines often act as competitive inhibitors of enzymes like serine proteases by mimicking the structure of arginine or lysine side chains, fitting into the enzyme's active site.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Substrate Enzyme Serine Protease Inhibitor This compound (Positively Charged Amidine Group) Inhibitor->Enzyme Competitive Binding Substrate Natural Substrate (e.g., Arginine-containing peptide) Substrate->Enzyme Normal Binding & Cleavage

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-4-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just the "what" but the "why" behind each recommendation.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of 3-chloro-4-fluoro-benzamidine, typically prepared from 3-chloro-4-fluorobenzonitrile, often stem from incomplete reaction, side product formation, or degradation of the intermediate Pinner salt. The most common synthetic route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), followed by treatment with ammonia to yield the amidine.[1][2][3]

Here are the primary factors to investigate:

  • Incomplete Pinner Salt Formation: The initial step is critical.

    • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate Pinner salt to form an ester, or the starting nitrile to the corresponding amide, which is often unreactive under these conditions.[3][4] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Bubbling dry hydrogen chloride gas through the reaction mixture is a standard procedure.[3][4]

    • Acid Catalyst: The concentration and delivery of hydrogen chloride (HCl) gas are crucial. Insufficient HCl will lead to incomplete conversion of the nitrile. Conversely, an excessive amount can lead to unwanted side reactions. A steady, controlled stream of dry HCl gas is recommended.

    • Temperature Control: The formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) to prevent its thermodynamically favored rearrangement into an N-alkyl amide and alkyl chloride.[1][2]

  • Inefficient Ammonolysis: The conversion of the Pinner salt to the amidine requires careful control.

    • Ammonia Addition: Gaseous ammonia is typically bubbled through the reaction mixture after the Pinner salt has formed. The reaction should be monitored to ensure complete conversion. The pH of the reaction mixture should be checked to ensure it is sufficiently basic (pH ≥ 8) for the ammonolysis to proceed to completion.[4]

    • Alternative Ammonia Sources: While gaseous ammonia is common, other methods like using a solution of ammonia in an alcohol or using ammonium salts can also be employed, though reaction times and yields may vary.[5]

  • Side Reactions:

    • Hydrolysis to Amide: As mentioned, water contamination can lead to the formation of 3-chloro-4-fluoro-benzamide.[6][7] This is a significant issue as amides are generally more difficult to hydrolyze than nitriles under the same conditions.[7]

    • Orthoester Formation: If an excess of alcohol is present during the Pinner salt formation and subsequent workup, it can react further to form an orthoester.[1][2]

Question 2: I am observing significant impurity peaks in my crude product analysis (HPLC/LC-MS). What are the likely impurities and how can I minimize their formation?

Answer: The primary impurities in this compound synthesis are typically the corresponding amide and carboxylic acid, arising from hydrolysis.

  • 3-chloro-4-fluoro-benzamide: This is the most common impurity, formed by the hydrolysis of the starting nitrile or the intermediate Pinner salt.[6][8]

    • Mitigation: The most effective way to minimize amide formation is to maintain strictly anhydrous conditions throughout the Pinner salt formation step.[3][4] Using freshly distilled anhydrous solvents and ensuring the HCl gas is dry are critical.

  • 3-chloro-4-fluoro-benzoic acid: This impurity arises from the further hydrolysis of the amide or the amidine product itself, especially during workup if the pH becomes acidic.

    • Mitigation: During the workup, after the ammonolysis step, it is important to maintain a basic pH to prevent hydrolysis of the desired amidine. When isolating the product, careful pH adjustment is necessary.

  • Unreacted 3-chloro-4-fluorobenzonitrile: Incomplete reaction will leave the starting material in your crude product.

    • Mitigation: Ensure sufficient reaction time and an adequate supply of HCl gas during the Pinner salt formation. Monitoring the reaction by TLC or GC can help determine the point of complete consumption of the starting material.

Table 1: Troubleshooting Impurity Formation

ImpurityLikely CauseRecommended Action
3-chloro-4-fluoro-benzamidePresence of water during Pinner reaction.Use oven-dried glassware, anhydrous solvents, and dry HCl gas.
3-chloro-4-fluoro-benzoic acidHydrolysis of amide or amidine during workup.Maintain a basic pH during workup and product isolation.
Unreacted 3-chloro-4-fluorobenzonitrileIncomplete reaction.Increase reaction time and/or ensure sufficient HCl is used. Monitor reaction progress.

Question 3: The reaction seems to stall and does not go to completion. What factors could be responsible?

Answer: A stalled reaction is often due to issues with reagents, temperature, or catalyst activity.

  • Reagent Quality:

    • Starting Material Purity: The purity of the 3-chloro-4-fluorobenzonitrile is important. Impurities in the starting material can interfere with the reaction.[9] Ensure you are using a high-purity starting material (typically >98%).[9]

    • Solvent Quality: Use high-quality, anhydrous solvents. Alcohols like ethanol or methanol are commonly used.

  • Reaction Conditions:

    • Temperature: While the Pinner salt formation is conducted at low temperatures, the subsequent ammonolysis may require warming to proceed at a reasonable rate.[4] A common procedure involves raising the temperature to around 30 °C during the ammonia addition.[4]

    • Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially during the introduction of gaseous reagents like HCl and ammonia.

  • Alternative Synthetic Routes: If the Pinner reaction consistently gives low yields, consider alternative methods for amidine synthesis. These can include the reaction of nitriles with amines in the presence of a Lewis acid, or the conversion of amides to imidoyl chlorides followed by reaction with an amine.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Pinner reaction for synthesizing this compound?

A1: The Pinner reaction proceeds in two main stages:

  • Formation of the Pinner Salt (Imino Ester Salt): The nitrile (3-chloro-4-fluorobenzonitrile) is treated with an alcohol (e.g., ethanol) in the presence of an acid catalyst, typically dry hydrogen chloride. The nitrile nitrogen is protonated, making the carbon atom of the nitrile group highly electrophilic. The alcohol then acts as a nucleophile, attacking this carbon to form a protonated imino ester. This intermediate is then deprotonated to yield the Pinner salt, which is an imino ester hydrochloride.[3][4]

  • Ammonolysis to the Amidine: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imino ester. This is followed by the elimination of the alcohol to form the final amidine product.[2][4]

Pinner_Reaction Nitrile 3-Chloro-4-fluorobenzonitrile Pinner_Salt Pinner Salt (Imino Ester HCl) Nitrile->Pinner_Salt Step 1: Pinner Salt Formation HCl HCl (gas) HCl->Pinner_Salt Alcohol Alcohol (e.g., EtOH) Alcohol->Pinner_Salt Amidine This compound Pinner_Salt->Amidine Step 2: Ammonolysis Ammonia Ammonia (gas) Ammonia->Amidine

Caption: Pinner reaction workflow for amidine synthesis.

Q2: What are the key safety precautions I should take when working with 3-chloro-4-fluorobenzonitrile and the reagents involved in this synthesis?

A2: Safety is paramount. Here are the key considerations:

  • 3-chloro-4-fluorobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled.[11] It can also cause skin and eye irritation.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

  • Hydrogen Chloride (Gas): HCl is a corrosive gas that can cause severe respiratory and skin burns. It must be handled in a fume hood with a proper gas delivery setup. Ensure your apparatus is leak-proof.

  • Ammonia (Gas): Ammonia is a toxic and corrosive gas with a pungent odor. It can cause severe irritation to the respiratory tract, eyes, and skin. Handle it in a well-ventilated fume hood.

  • Anhydrous Solvents: Many anhydrous solvents are flammable. Keep them away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before starting your experiment.[11][12]

Q3: What are some recommended purification methods for this compound?

A3: The purification strategy will depend on the scale of your reaction and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent (or solvent mixture) and allowed to cool slowly, causing the pure product to crystallize out while the impurities remain in the solution. A common solvent system for the final product is a mixture of ethanol and ethyl acetate.[4]

  • Column Chromatography: For smaller scale reactions or when dealing with impurities that have similar solubility to the product, silica gel column chromatography can be an effective purification method. A suitable eluent system would need to be determined empirically, for example, using a mixture of hexane and ethyl acetate.

  • Acid-Base Extraction: Since amidines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amidine into the aqueous layer as its salt. The aqueous layer is then basified to precipitate the free amidine, which can be extracted back into an organic solvent.

Experimental Protocol: A Generalized Pinner Reaction for this compound Synthesis

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 3-chloro-4-fluorobenzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Ammonia gas

  • Ammonium carbonate (optional, for pH adjustment)

  • Ethyl acetate (for recrystallization)

Procedure:

  • Pinner Salt Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Dissolve 3-chloro-4-fluorobenzonitrile (1.0 eq) in anhydrous ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution for several hours. Monitor the reaction progress by TLC or GC until the starting nitrile is consumed.

  • Ammonolysis:

    • Once the Pinner salt formation is complete, stop the HCl gas flow.

    • While maintaining the low temperature, bubble ammonia gas through the reaction mixture until the pH is ≥ 8.

    • (Optional) Add ammonium carbonate (e.g., 3.7 eq) to the basified mixture.[4]

    • Allow the reaction mixture to warm to room temperature or gently warm to ~30 °C and stir for several hours until the Pinner salt is consumed (monitor by TLC or GC).

  • Workup and Purification:

    • Filter the reaction mixture to remove any inorganic salts. Wash the salts with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/ethyl acetate, to obtain pure this compound.[4]

Experimental_Workflow cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Workup & Purification A Dissolve Nitrile in Anhydrous EtOH B Cool to 0-5 °C A->B C Bubble Dry HCl Gas B->C D Monitor Reaction C->D E Bubble Ammonia Gas (pH ≥ 8) D->E Reaction Complete F Warm and Stir E->F G Monitor Reaction F->G H Filter Inorganic Salts G->H Reaction Complete I Concentrate Filtrate H->I J Recrystallize I->J

References

Troubleshooting low solubility of 3-chloro-4-fluoro-benzamidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-chloro-4-fluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous buffer (e.g., PBS, pH 7.4). What is the primary cause?

The low aqueous solubility of this compound is the most likely cause of precipitation. This is often attributed to the compound's molecular structure, which includes a hydrophobic halogenated benzene ring. The solubility of such compounds is highly dependent on the pH of the solution. As a benzamidine derivative, this molecule is a weak base. In its neutral, uncharged form, it is less soluble in water.

To improve solubility, it is crucial to protonate the amidine group by lowering the pH of the buffer. The protonated form carries a positive charge, which enhances its interaction with polar water molecules and increases solubility. Therefore, preparing your stock solution and potentially your final assay buffer at a pH below the compound's pKa is a critical first step.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic workflow to identify the optimal buffer conditions for this compound.

Step 1: Determine the Optimal pH for Solubilization

The initial and most critical step is to perform a pH-solubility profile. This experiment will determine the pH at which this compound achieves maximum solubility.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • Prepare a high-concentration stock solution: Dissolve a small, accurately weighed amount of this compound in a minimal amount of a water-miscible organic co-solvent such as DMSO or ethanol.

  • Create supersaturated solutions: Add a small aliquot of the stock solution to each buffer to a final concentration that is expected to be above the solubility limit (e.g., 1 mM).

  • Equilibrate: Gently agitate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 2-24 hours) to allow them to reach equilibrium.

  • Separate undissolved compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved precipitate.

  • Quantify the soluble fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the results: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH.

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Q2: I've tried lowering the pH, but I still see some precipitation over time. What are my next options?

While pH is a primary factor, other components of your buffer system can influence the solubility and stability of your compound. The use of co-solvents and excipients can be an effective secondary strategy.

Step 2: Investigate the Use of Co-solvents

If adjusting the pH alone is insufficient, introducing a small percentage of a water-miscible organic co-solvent can help to disrupt the hydrophobic interactions that lead to precipitation.

Experimental Protocol: Co-solvent Screening

  • Select a suitable buffer: Use the optimal pH determined from the pH-solubility profiling experiment.

  • Screen various co-solvents: Prepare a series of solutions containing different co-solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), at varying concentrations (e.g., 1%, 2%, 5% v/v).

  • Assess solubility: Use the same equilibration and quantification method described in the pH-solubility profiling protocol to determine the solubility in each co-solvent condition.

  • Consider downstream applications: When selecting a co-solvent and its concentration, be mindful of its potential impact on your specific assay (e.g., enzyme activity, cell viability).

Data Summary: Co-solvent Effects

Co-solventConcentration (v/v)Relative Solubility Increase (Fold)Notes
DMSO1%~1.5xCommonly used, but can have biological effects at higher concentrations.
Ethanol2%~1.2xCan be a good alternative to DMSO.
PEG 4005%~2.0xGenerally well-tolerated in many biological assays.

Note: The values presented in this table are illustrative and should be confirmed experimentally for this compound.

Q3: Are there any other additives that can enhance solubility?

Yes, certain excipients, particularly cyclodextrins, can be very effective in increasing the solubility of hydrophobic compounds.

Step 3: Evaluate the Impact of Excipients

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.

Experimental Protocol: Cyclodextrin Screening

  • Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Prepare solutions: In your optimized buffer, prepare a series of solutions with increasing concentrations of HP-β-CD (e.g., 0.5%, 1%, 2% w/v).

  • Determine solubility: Measure the solubility of this compound in each cyclodextrin-containing solution as previously described.

Visualization of the Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting: pH Optimization cluster_2 Secondary Troubleshooting: Additives cluster_3 Solution A Precipitation of this compound in aqueous buffer (pH 7.4) B Perform pH-Solubility Profile (pH 3.0 - 8.0) A->B Low solubility suspected C Identify Optimal pH for Maximum Solubility B->C Analyze data D Screen Co-solvents (e.g., DMSO, Ethanol, PEG) C->D Precipitation persists E Evaluate Excipients (e.g., Cyclodextrins) C->E Precipitation persists F Optimized Buffer Formulation for This compound C->F pH adjustment is sufficient D->F Co-solvent identified E->F Excipient identified

Caption: A flowchart illustrating the systematic approach to troubleshooting the low solubility of this compound.

Chemical Stability Considerations

It is important to consider the chemical stability of this compound in your final buffer formulation, especially under acidic conditions. The amidine functional group can be susceptible to hydrolysis.

Recommendation: After preparing your final formulation, it is advisable to perform a short-term stability study. This can be done by incubating the solution at the intended experimental temperature and monitoring the concentration of the parent compound over time using a stability-indicating method like HPLC.

Summary of Recommendations

  • Prioritize pH optimization: This is the most effective initial step for improving the solubility of this compound.

  • Use co-solvents judiciously: If pH adjustment is not sufficient, introduce a minimal amount of a suitable co-solvent.

  • Consider excipients for challenging cases: Cyclodextrins can provide a significant solubility enhancement.

  • Always verify stability: Ensure that your final formulation does not lead to the degradation of the compound over the time course of your experiment.

By following this structured approach, you can systematically overcome the solubility challenges associated with this compound and ensure the reliability of your experimental data.

Technical Support Center: Optimizing Derivatization of 3-Chloro-4-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-chloro-4-fluoro-benzamidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your synthetic challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Section 1: Foundational Knowledge & FAQs

This section addresses common initial questions regarding the handling and reactivity of this compound.

Q1: What are the most common strategies for derivatizing this compound?

The primary reactive site is the benzamidine functional group, which consists of a central carbon atom double-bonded to one nitrogen and single-bonded to another. This moiety allows for several key transformations:

  • N-Substitution (Alkylation/Arylation): The nitrogen atoms are nucleophilic and can be functionalized with various alkyl or aryl halides. N-arylation often requires catalytic methods like the Buchwald-Hartwig amination to form C-N bonds with aryl halides.[1]

  • Cyclization Reactions: The benzamidine can act as a key building block for constructing nitrogen-containing heterocycles. By reacting it with bifunctional reagents, one can synthesize important scaffolds such as imidazoles, triazoles, or thiadiazoles.[2][3][4]

  • Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) can form N-acyl benzamidines. These intermediates can be stable products or can be used in subsequent cyclization reactions, such as the Camps cyclization, to form quinolinones.[5][6][7]

Q2: How do the 3-chloro and 4-fluoro substituents affect the reactivity of the benzamidine group?

The electronic nature of the aromatic ring significantly influences the reactivity of the benzamidine.

  • Inductive Effect: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect makes the amidine carbon more electrophilic and susceptible to nucleophilic attack.[8][9]

  • Reactivity Enhancement: The introduction of halogen atoms, particularly chlorine, into a phenyl scaffold can enhance the reactivity of an attached functional group (like a carbonyl or amidine) in forming adducts.[8][9] This is due to the increased electron-withdrawing capacity of the aromatic ring, which makes the reaction center more electron-deficient.[8]

  • Positional Influence: The ortho (3-chloro) and para (4-fluoro) positions of these halogens create a specific electronic environment that can also influence the regioselectivity of further aromatic substitutions, although derivatization typically occurs at the distal amidine group.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot and resolve common problems encountered during the derivatization of this compound.

Problem Area 1: Low Conversion & Poor Yield

Low conversion is a frequent issue, often traceable to three key parameters: the choice of base, the solvent system, or the reaction temperature.

1. Inappropriate Base Selection: The base must be strong enough to deprotonate the nucleophilic nitrogen of the benzamidine (or another reacting partner) to initiate the reaction, but not so strong that it causes degradation or unwanted side reactions.

  • Causality: Benzamidines are strong bases themselves (pKa of the conjugate acid is ~11). To deprotonate the N-H group for substitution, you need a base that is significantly stronger. If the chosen base is too weak, the equilibrium will favor the starting materials.

  • Solution:

    • For N-alkylation or N-arylation, consider strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS).

    • Consult a pKa table to ensure a sufficient basicity gap between your chosen base and the benzamidine.

2. Suboptimal Solvent: The solvent dictates the solubility of reagents and the stabilization of charged intermediates or transition states.

  • Causality: Aprotic polar solvents like DMF, DMSO, THF, or acetonitrile are generally preferred. They effectively dissolve the benzamidine salt and other polar reagents without interfering with the reaction. Using a non-polar solvent like toluene or hexane may result in poor solubility and slow reaction rates.

  • Solution:

    • Ensure your starting material and reagents are fully dissolved. If solubility is an issue, switch to a more polar aprotic solvent.

    • For reactions involving strong bases like NaH, strictly anhydrous solvents are critical to prevent quenching of the base.

3. Insufficient Thermal Energy: Many derivatization reactions, especially C-N cross-coupling, require heating to overcome the activation energy barrier.

  • Causality: Room temperature may not be sufficient to drive the reaction to completion.

  • Solution:

    • Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition by TLC or LC-MS.

    • For high-boiling point solvents like DMF or DMSO, reactions can often be heated to 80-120 °C.

Problem Area 2: Formation of Major Side Products

The conversion of a benzamidine to its corresponding benzamide is a classic hydrolysis side reaction.[10]

  • Mechanism & Causality: Benzamidines can undergo hydrolysis in the presence of water, particularly under basic or acidic conditions. The dominant pathway, especially in basic media, involves the attack of a hydroxide ion (HO⁻) on the amidine carbon.[11][12][13] The rate of this hydrolysis increases significantly with a higher pH.[11][12] Even trace amounts of water in your solvent or reagents can lead to significant benzamide formation over the course of a long reaction.

  • Preventative Measures:

    • Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

    • Choice of Base: Avoid aqueous bases like NaOH or KOH if possible. Opt for non-aqueous bases like NaH, t-BuOK, or organic amine bases like DBU or DIPEA.

    • Control Reaction Time: Do not let the reaction run unnecessarily long, as this increases the window for hydrolysis to occur. Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed.

This occurs when both nitrogen atoms of the amidine group react.

  • Causality: Using a large excess of the electrophile (e.g., alkyl halide) or a highly reactive electrophile can drive the reaction towards di-substitution. The initial mono-substituted product may be similarly or even more reactive than the starting benzamidine.

  • Solution:

    • Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the electrophile. You can even try a sub-stoichiometric amount (e.g., 0.9 equivalents) to ensure all of it is consumed, though this will leave some unreacted starting material.

    • Slow Addition: Add the electrophile slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Use a Bulky Base: A sterically hindered base may form a complex with the mono-substituted product, sterically shielding it from a second reaction.

Problem Area 3: Purification Challenges

Highly polar compounds, especially those with basic nitrogen groups like benzamidines, are notoriously difficult to purify using standard chromatography.[14]

  • Causality: The polar nature leads to very high solubility in polar solvents, causing it to elute with the solvent front in reverse-phase HPLC.[14] On normal-phase silica, the basic nitrogens can interact strongly with the acidic silanol groups, leading to peak tailing and poor separation.[14]

  • Recommended Purification Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for highly polar compounds. HILIC uses a polar stationary phase with a mobile phase high in organic content, providing good retention for polar analytes.[14]

    • Reverse-Phase with Modified Columns: Use a polar-endcapped or polar-embedded C18 column, which is designed to provide better retention for polar molecules.[14][15]

    • Ion-Exchange Chromatography (IEC): If your derivative is ionizable, IEC can separate it based on its net charge, which is a very effective technique for this class of compounds.[14]

    • Silica Gel Chromatography with Additives: To mitigate peak tailing on silica, add a small amount of a basic modifier like triethylamine (~1%) or ammonia (in methanol) to your mobile phase. This will saturate the acidic sites on the silica gel and improve peak shape.

    • Crystallization: If the product is a solid, crystallization is an excellent and scalable purification method. Experiment with various solvent/anti-solvent systems to find conditions that yield high-purity crystals.[14]

Section 3: Experimental Protocols & Optimization Workflows
Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound hydrochloride

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound HCl (1.0 eq), aryl bromide (1.1 eq), base (2.5 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product using an appropriate method as discussed in Q6.

Optimization Workflow

When developing a new derivatization, a systematic approach is key. The following diagram illustrates a logical workflow for troubleshooting and optimization.

G cluster_start Initial Reaction Setup cluster_analysis Analysis & Decision cluster_troubleshoot Troubleshooting Loop Start Define Reaction: Substrate, Reagent, Target Product Setup Standard Conditions: Base: K2CO3 Solvent: DMF Temp: RT Start->Setup Run Run Reaction & Monitor (TLC/LC-MS) Setup->Run Analysis Analyze Outcome Run->Analysis Success Success! (>80% Yield) Analysis->Success Good Conversion Troubleshoot Low Yield or Side Products Analysis->Troubleshoot Poor Conversion CheckBase Is Base Strong Enough? (pKa Check) Troubleshoot->CheckBase CheckBase->Setup No, Use Stronger Base CheckSolvent Is Solubility Adequate? (Polarity Check) CheckBase->CheckSolvent Yes CheckSolvent->Setup No, Change Solvent CheckTemp Is Temp Sufficient? (Increase Temp) CheckSolvent->CheckTemp Yes CheckTemp->Setup No, Increase Temp CheckAnhydrous Hydrolysis Observed? (Use Anhydrous Conditions) CheckTemp->CheckAnhydrous Yes CheckAnhydrous->Run Re-run with improvements

Caption: A decision-tree workflow for optimizing reaction conditions.

Section 4: Key Reference Data

For your convenience, here are tables summarizing common solvents and bases used in benzamidine derivatization.

Table 1: Properties of Common Solvents

SolventFormulaBoiling Point (°C)Dielectric ConstantNotes
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Excellent for solubility, high boiling point. Must be anhydrous.
Dimethyl sulfoxide (DMSO)C₂H₆OS18946.7Highly polar, high boiling point. Difficult to remove.
Acetonitrile (MeCN)C₂H₃N8237.5Good general-purpose polar aprotic solvent.
Tetrahydrofuran (THF)C₄H₈O667.6Less polar than DMF/DMSO, good for reactions with organometallics.
Dichloromethane (DCM)CH₂Cl₂409.1Useful for reactions at or below room temperature.
TolueneC₇H₈1112.4Non-polar, often used in catalytic reactions like Buchwald-Hartwig.

Table 2: Properties of Common Bases

BaseFormulapKa (Conjugate Acid)TypeCommon Uses & Notes
Potassium CarbonateK₂CO₃10.3InorganicMild base, often used in alkylations. Low solubility in organic solvents.
Sodium HydrideNaH~35HydrideVery strong, non-nucleophilic. Reacts violently with water. Requires anhydrous solvent.
Potassium tert-ButoxideKOtBu~17AlkoxideStrong, sterically hindered base. Soluble in THF. Moisture sensitive.
TriethylamineEt₃N10.7AmineOrganic base, often used as an acid scavenger.
DBUC₉H₁₆N₂13.5AmidineStrong, non-nucleophilic organic base. Soluble in most organic solvents.
K₃PO₄K₃PO₄12.3InorganicOften used in Palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: A Researcher's Guide to 3-Chloro-4-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 3-chloro-4-fluoro-benzamidine. As a Senior Application Scientist, I've designed this guide to address the common, yet often complex, challenges researchers encounter when working with this versatile but sensitive reagent. This is not just a list of steps; it's a compilation of field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

This compound and its hydrochloride salt are valuable intermediates in medicinal chemistry, frequently employed in the synthesis of enzyme inhibitors and other therapeutic agents.[1][2] Its unique halogen substitution pattern enhances reactivity and selectivity, but also introduces specific vulnerabilities that require careful management.[1] This guide will help you navigate these challenges effectively.

Section 1: Storage, Handling, and Stability FAQs

Proper handling and storage are the foundation of any successful experiment. Given the reactivity of the amidine functional group, these initial steps are critical to prevent degradation before your reaction even begins.

Q1: My this compound (often the HCl salt) shows signs of degradation over time, even in the freezer. What's happening and how can I prevent it?

A1: The primary culprit is hydrolysis. Amidines are highly susceptible to reaction with atmospheric moisture, which cleaves the C=N bond to form the corresponding, and often unreactive, benzamide.[3] The hydrochloride salt is more stable than the free base but is also hygroscopic.

Causality & Prevention Protocol:

  • Mechanism: The amidine carbon is electrophilic and readily attacked by water. This is exacerbated by acidic or basic conditions.

  • Expert Recommendation:

    • Inert Atmosphere: Upon receiving the material, immediately transfer it into a desiccator or a glove box. For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[3]

    • Aliquotting: Avoid repeatedly opening and closing the main stock bottle. Aliquot the reagent into smaller, single-use vials.

    • Temperature: Store at the recommended temperature of 0-8°C, and for highly purified free-base, consider -20°C.[1][3]

    • Moisture Avoidance: Always allow the container to warm to room temperature before opening to prevent condensation from forming inside.[4]

Q2: I'm weighing the compound on an open bench. Are there any special precautions?

A2: Yes. Due to its susceptibility to moisture and potential hazards, weighing on an open bench should be done swiftly and with appropriate safety measures.

Expert Recommendation:

  • Safety First: Always wear gloves, safety glasses, and a lab coat.[5][6] Benzamide derivatives are classified as harmful if swallowed and are suspected of causing genetic defects.[6][7]

  • Minimize Exposure: Have all your equipment ready. Weigh the compound quickly and close the container immediately. If possible, perform weighing operations in a glove box or under a stream of dry nitrogen.

  • Ventilation: Handle in a well-ventilated area to avoid inhaling fine dust particles.[8]

Parameter Specification Source
CAS Number 477844-52-3 (HCl Salt); 504404-34-6 (Free Base)[1][9]
Appearance Off-white solid[1]
Molecular Formula C₇H₆ClFN₂·HCl[1]
Molecular Weight 209.05 g/mol [1][5]
Recommended Storage 0-8 °C, under inert gas, protected from moisture[1][4]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides, moisture[4]

Section 2: Synthesis and Reaction Troubleshooting

The utility of this compound lies in its reactivity. However, this same reactivity can lead to undesired side products if conditions are not meticulously controlled.

Q3: My reaction yield is consistently low when using this compound. What are the most likely causes?

A3: Low yields typically trace back to three main issues: (1) degradation of the starting material, (2) formation of side products due to improper reaction conditions, or (3) incomplete reaction.

Expert Recommendation:

  • Verify Starting Material: Before starting, run a quick purity check (e.g., ¹H NMR) on your amidine to ensure it hasn't hydrolyzed to the corresponding benzamide during storage.

  • Anhydrous Conditions: The most critical factor is the rigorous exclusion of water. Use dry solvents and reagents. If your reaction involves a base, ensure it is anhydrous or used in a biphasic system where the amidine's exposure to aqueous layers is minimized.[3][10]

  • Temperature Control: Overheating can lead to decomposition or side reactions.[10] Maintain the recommended temperature for your specific protocol.

  • Stoichiometry: Ensure accurate stoichiometry. If the reaction generates an acid (e.g., HCl), an adequate amount of a non-nucleophilic base is crucial to prevent protonation of the amidine, which would render it non-reactive.[10]

Q4: I'm performing a coupling reaction and suspect the amidine is reacting with my solvent. Is this possible?

A4: Yes, this is a valid concern. Protic solvents (like alcohols) can react with amidines, especially at elevated temperatures or in the presence of a catalyst, in a process similar to the Pinner reaction, leading to imidate esters or other byproducts.[11]

Expert Recommendation:

  • Solvent Choice: Use aprotic, anhydrous solvents such as THF, Dioxane, DMF, or Toluene whenever possible. If the protocol demands a protic solvent, the reaction should be conducted at the lowest possible temperature to minimize side reactions.

  • Control Experiment: If you suspect a solvent-related side reaction, run a control experiment by heating the amidine in the solvent (with any catalysts or bases present) without the other coupling partner. Analyze the resulting mixture to identify any degradation products.

Section 3: Work-up and Purification Pitfalls

The purification stage is where many promising reactions fail due to the compound's instability.

Q5: During aqueous work-up, my product seems to disappear or convert into an impurity. How do I avoid this?

A5: This is a classic sign of hydrolysis during extraction. Standard aqueous acidic or basic washes will rapidly degrade your product.[3]

Expert Recommendation:

  • Neutral pH: Perform all aqueous extractions using neutral or near-neutral solutions (e.g., saturated brine). Avoid strong acids or bases. If a wash is necessary to remove acidic or basic impurities, use a carefully buffered solution or a very dilute, weak acid/base (e.g., dilute NH₄Cl or NaHCO₃ solution) and minimize contact time.[3]

  • Temperature: Perform the work-up at low temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.

  • Anhydrous Work-up: If possible, opt for a non-aqueous work-up. This could involve filtering the reaction mixture through a plug of silica or celite and concentrating the filtrate.

Q6: My purified product is an oil instead of the expected solid. What should I do?

A6: The formation of an oil suggests the presence of impurities that are depressing the melting point or that the product itself has a low melting point.[10]

Expert Recommendation:

  • Purity Check: First, analyze the oil (e.g., by TLC or NMR) to confirm it is your product and to gauge its purity.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic imperfections in the glass can serve as nucleation sites.[10]

    • Seeding: If you have a tiny crystal of the pure product, add it to the oil to induce crystallization.[10]

    • Solvent Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane or ether). This may wash away impurities and/or induce precipitation of your product as a solid.

  • Re-purification: If the oil is impure, an additional chromatographic purification step may be necessary.

Section 4: Analytical and Characterization Challenges

The unique structure of amidines presents common challenges during spectroscopic analysis.

Q7: The N-H protons in my ¹H NMR spectrum are very broad or don't appear at all. How can I get a clean spectrum?

A7: This is a very common and expected phenomenon for amidines. The broadening is caused by a combination of factors: rapid tautomeric exchange, quadrupolar broadening from the adjacent ¹⁴N nucleus, and chemical exchange with any residual protic solvent (including water).[3]

Expert Recommendation:

  • Use a Dry, Aprotic Solvent: Prepare your sample using a high-quality, dry, deuterated aprotic solvent. DMSO-d₆ is often an excellent choice as it can slow down proton exchange through hydrogen bonding, resulting in sharper N-H peaks.[3]

  • Low-Temperature NMR: Acquiring the spectrum at a lower temperature (e.g., 0°C or -20°C) can slow the rate of tautomeric exchange, often resolving broad signals into sharper, distinct peaks.[3]

  • D₂O Exchange: To confirm the identity of N-H protons, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H signals will disappear due to exchange with deuterium, confirming their assignment.[3]

Q8: I'm struggling to get a clean mass spectrum of my amidine product. What's the best approach?

A8: Amidines can be tricky to analyze by mass spectrometry due to their basicity and potential for fragmentation or adduct formation.

Expert Recommendation:

  • Use Soft Ionization: Electrospray Ionization (ESI) is generally the preferred method as it is a soft technique that minimizes fragmentation and is well-suited for polar, basic compounds.[3]

  • Optimize Mobile Phase (for LC-MS): If using LC-MS, the mobile phase pH can significantly impact ionization efficiency. Adding a small amount of a volatile acid (like 0.1% formic acid) will ensure the amidine is protonated, giving a strong [M+H]⁺ signal in positive ion mode.

  • Direct Infusion: If you are still having issues, consider direct infusion of a dilute solution of your sample into the mass spectrometer. This eliminates chromatographic variables and can help optimize ionization source conditions.[3]

Protocols

Protocol 1: General Procedure for HPLC Purity Analysis

This protocol is a standard starting point for assessing the purity of this compound and related reaction mixtures.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[12]

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Degas both solvents prior to use.[13]

  • Sample Preparation:

    • Prepare a stock solution of your sample at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute this solution to a final concentration of ~0.1 mg/mL for injection.[12][14]

    • Filter the final sample solution through a 0.45 µm syringe filter to remove particulates.[14]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[12]

    • Injection Volume: 10 µL.

    • Gradient Program (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

  • Analysis: Calculate purity based on the area percent of the main peak relative to all other peaks in the chromatogram.

Protocol 2: Optimized ¹H NMR Sample Preparation
  • Drying: Ensure your purified compound is thoroughly dried under a high vacuum for several hours to remove all residual solvents and moisture.[3]

  • Solvent Selection: Use a high-purity deuterated solvent, preferably from a sealed ampoule. DMSO-d₆ is highly recommended for observing N-H protons.[3]

  • Sample Preparation:

    • In a dry NMR tube, weigh 5-10 mg of your compound.

    • Add ~0.6 mL of the deuterated solvent.

    • Cap the tube and gently mix until the sample is fully dissolved. A brief sonication can be used if needed.

  • Acquisition: Acquire the spectrum as soon as possible after preparation. If broadening is an issue, consider re-running the sample at a lower temperature.

Visual Workflow Guides

Troubleshooting Low Reaction Yield

LowYieldWorkflow start Low Reaction Yield Observed check_purity Step 1: Verify Purity of Starting Amidine (¹H NMR or LCMS) start->check_purity is_pure Is it Pure? check_purity->is_pure purify_sm Action: Re-purify or Source New Starting Material is_pure->purify_sm No check_conditions Step 2: Review Reaction Conditions is_pure->check_conditions Yes is_anhydrous Were Anhydrous Conditions Used? check_conditions->is_anhydrous implement_dry Action: Use Dry Solvents/Reagents, Run Under Inert Atmosphere is_anhydrous->implement_dry No check_temp Was Temperature Controlled? is_anhydrous->check_temp Yes optimize_temp Action: Optimize Temperature, Avoid Overheating check_temp->optimize_temp No check_workup Step 3: Analyze Work-up Procedure check_temp->check_workup Yes is_neutral Was pH Neutral During Work-up? check_workup->is_neutral adjust_workup Action: Use Buffered or Neutral Aqueous Solutions (e.g., Brine) is_neutral->adjust_workup No success Yield Improved is_neutral->success Yes AnalyticalMethodSelection start What is the Analytical Goal? goal_purity Routine Purity Check & Quantification start->goal_purity goal_structure Structural Confirmation start->goal_structure goal_impurity Impurity Identification start->goal_impurity method_hplc Primary Method: HPLC-UV (High Resolution, Quantitative) goal_purity->method_hplc method_nmr Primary Method: ¹H & ¹³C NMR (Definitive Structure) goal_structure->method_nmr method_lcms Primary Method: LC-MS (Molecular Weight Confirmation) goal_impurity->method_lcms nmr_issue NMR signals broad? method_nmr->nmr_issue lcms_issue Poor MS signal? method_lcms->lcms_issue use_lt_nmr Action: Use DMSO-d₆, Acquire at Low Temperature nmr_issue->use_lt_nmr Yes optimize_ms Action: Use ESI, Optimize Mobile Phase pH lcms_issue->optimize_ms Yes

References

How to address off-target effects of 3-chloro-4-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for 3-chloro-4-fluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a synthetic intermediate, this compound is frequently employed in the development of targeted therapeutic agents, particularly enzyme inhibitors.[1] While its primary application is in chemical synthesis, the inherent structural motifs, specifically the benzamidine core, may lead to off-target biological activities that can impact experimental outcomes.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and address potential off-target effects of this compound and its derivatives. Our goal is to equip you with the knowledge to ensure the specificity and validity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are the most probable off-target effects of this compound?

A1: While specific off-target screening data for this compound is not extensively published, the core chemical structure, benzamidine, is a well-characterized competitive inhibitor of serine proteases.[2][3] Therefore, the most probable off-target effects will involve the inhibition of serine proteases such as trypsin, thrombin, and plasmin.[2][4] The substitutions on the benzene ring (a chloro and a fluoro group) will influence the binding affinity and selectivity for different proteases.[2]

Q2: How can I preemptively assess the potential for off-target effects in my experimental system?

A2: Before initiating extensive experiments, it is prudent to conduct a preliminary assessment. This can include:

  • In Silico Analysis: Utilize computational docking studies to predict the binding affinity of this compound to a panel of known serine proteases.

  • Literature Review: Investigate the biological activities of structurally similar compounds. The presence of the benzamidine moiety is a strong indicator of potential serine protease inhibition.[2][3][4]

  • Preliminary Biochemical Screens: If your budget and resources allow, a small-scale screen against a commercially available panel of serine proteases can provide valuable preliminary data.

Q3: At what concentration are off-target effects likely to become significant?

A3: The concentration at which off-target effects become prominent is highly dependent on the specific enzyme and the experimental conditions. Generally, it is advisable to perform dose-response curves for both your intended target and potential off-targets. A significant overlap in the effective concentration ranges may indicate a high likelihood of off-target effects confounding your results.

Q4: Can the hydrochloride salt form of this compound influence its off-target profile?

A4: The hydrochloride salt is primarily used to improve the solubility and stability of the compound in aqueous solutions, which facilitates its use in biological assays.[1] While the salt form itself does not directly alter the pharmacophore responsible for binding to off-targets, the improved solubility may lead to higher effective concentrations in your experiments, potentially increasing the observed off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Phenotypic Changes in Cell-Based Assays

You are observing cellular effects (e.g., changes in morphology, viability, or signaling pathways) that are inconsistent with the known function of your primary target.

Root Cause Analysis:

This is a classic indicator of off-target effects. The benzamidine core of your compound may be interacting with endogenous serine proteases that regulate the cellular processes you are observing.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Step-by-Step Protocol: Broad-Spectrum Serine Protease Inhibitor Control

  • Objective: To determine if the observed off-target effect is mediated by serine protease inhibition.

  • Materials:

    • Your cell line of interest

    • This compound

    • A broad-spectrum serine protease inhibitor cocktail (e.g., aprotinin, leupeptin)

    • Appropriate cell culture reagents and assay components

  • Procedure:

    • Plate your cells and allow them to adhere overnight.

    • Set up the following experimental groups:

      • Vehicle control

      • This compound alone

      • Broad-spectrum serine protease inhibitor cocktail alone

      • This compound + broad-spectrum serine protease inhibitor cocktail

    • Pre-incubate the cells with the broad-spectrum serine protease inhibitor cocktail for 1-2 hours.

    • Add this compound to the appropriate wells.

    • Incubate for the desired experimental duration.

    • Perform your phenotypic assay.

  • Interpretation: If the unexpected phenotype caused by this compound is attenuated or reversed in the presence of the broad-spectrum inhibitor cocktail, it strongly suggests that the effect is mediated by off-target inhibition of one or more serine proteases.

Issue 2: Inconsistent or Non-Reproducible Biochemical Assay Data

Your in vitro assays with the purified primary target yield variable results, particularly when using different batches of the compound or slight variations in the assay protocol.

Root Cause Analysis:

This could be due to the inhibition of contaminating proteases in your purified protein preparation, which may be degrading your target protein or other assay components. The benzamidine moiety can inhibit these contaminating proteases, leading to variability in results.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biochemical data.

Step-by-Step Protocol: Kinome-Wide Off-Target Profiling

For a comprehensive understanding of potential off-target effects beyond serine proteases, a kinome scan is a powerful tool, especially if your primary target is a kinase or if you suspect broader off-target activity.

  • Objective: To identify unintended kinase targets of this compound.

  • Methodology: Services like KINOMEscan® utilize a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.[5]

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (typically DMSO).

    • Submit the compound to a commercial vendor that offers kinome profiling services.

    • Select the desired screening panel (e.g., scanMAX for a broad survey).[5]

    • The vendor will perform the binding assays and provide a detailed report.

  • Data Interpretation:

    • The results are often presented as a percentage of control, indicating the degree of displacement of a known ligand from each kinase.

    • A lower percentage of control signifies stronger binding.

    • The data can be visualized using a TREEspot™ diagram, which maps the interacting kinases onto a dendrogram of the human kinome.[6]

    • Prioritize hits based on the strength of interaction and their biological relevance to your experimental system.

Data Summary Table

Potential Off-Target Class Examples Recommended Confirmatory Assays Mitigation Strategies
Serine Proteases Trypsin, Thrombin, Plasmin, uPA[2][3][7]Enzyme inhibition assays (e.g., using chromogenic or fluorogenic substrates), Cellular Thermal Shift Assay (CETSA)- Lower the compound concentration- Modify the compound to reduce affinity for off-targets- Use a more specific analog if available
Kinases Varies widelyIn vitro kinase activity assays, Kinome profiling (e.g., KINOMEscan®)[5]- Rational drug design to improve selectivity- Validate hits in cell-based assays
Other Unforeseen Targets VariesChemical proteomics, Phenotypic screening[8]- Depends on the identified off-target

References

Troubleshooting inconsistent results in assays with 3-chloro-4-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-chloro-4-fluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this compound in various assays. As a halogenated benzamidine derivative, this compound is a valuable tool, particularly as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases. However, its physicochemical properties can sometimes lead to inconsistent results. This guide provides in-depth troubleshooting strategies and detailed protocols to ensure the reliability and reproducibility of your experimental data.

Troubleshooting Guide: Inconsistent Assay Results

This section addresses specific issues you may encounter with this compound, offering potential causes and actionable solutions.

Issue 1: High Variability Between Replicate Wells

Question: I'm observing significant variability in my assay results between replicate wells containing this compound. What could be the cause, and how can I fix it?

Answer:

High variability is often linked to issues with the compound's solubility and potential precipitation in your aqueous assay buffer. This compound, particularly in its free base form, may have limited aqueous solubility. Its hydrochloride salt form is designed to improve solubility, but issues can still arise depending on the buffer composition and final concentration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high variability.

Detailed Steps:

  • Visual Inspection: Carefully inspect your assay plate before and after adding the compound. Look for any signs of turbidity, cloudiness, or visible precipitate in the wells.

  • Solubility Check: Prepare your highest concentration of this compound in the final assay buffer. Let it sit for the duration of your assay and then centrifuge it at high speed. The presence of a pellet indicates precipitation.

  • Optimize Solvent Concentration: While it's crucial to keep the final concentration of organic solvents like DMSO low (ideally below 0.5%) to avoid artifacts, a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in all wells.

  • pH Adjustment: The solubility of benzamidine derivatives can be pH-dependent. Evaluate the pH of your assay buffer and consider slight adjustments to improve the compound's solubility.

  • Pipetting and Mixing: Ensure your pipetting technique is consistent and that you are properly mixing the contents of each well after adding the compound. Avoid introducing air bubbles, which can interfere with absorbance or fluorescence readings.

Issue 2: Non-Sigmoidal or Unusually Steep Dose-Response Curve

Question: My dose-response curve for this compound doesn't look right. It's either very steep or not sigmoidal. What's happening?

Answer:

An aberrant dose-response curve often points towards compound aggregation. At higher concentrations, hydrophobic molecules can form aggregates that non-specifically inhibit enzymes, leading to a sudden drop in activity and a steep curve. This is a common artifact for many small molecule inhibitors.

Troubleshooting Steps:

  • Detergent Test: A standard method to test for aggregation-based inhibition is to include a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01-0.1%), in your assay buffer. If aggregation is the culprit, you should observe a significant rightward shift in the IC50 value (reduced potency) in the presence of the detergent.

  • Pre-incubation and Time-Dependence: Investigate if the inhibitory effect is time-dependent. Pre-incubating the enzyme and compound for varying amounts of time before adding the substrate can reveal if aggregation is occurring over time.

  • Dynamic Light Scattering (DLS): If available, DLS is a direct method to detect the formation of aggregates at the concentrations used in your assay.

Condition Expected IC50 Interpretation
Standard Assay BufferLow (High Potency)Potential aggregation-based inhibition.
Assay Buffer + 0.01% Triton X-100High (Low Potency)Aggregation is likely the cause of inhibition.
Assay Buffer + 0.01% Triton X-100UnchangedInhibition is likely due to a specific interaction.
Issue 3: Loss of Activity Over Time (Compound Instability)

Question: The inhibitory effect of this compound seems to decrease over the course of my experiment. Could the compound be unstable in my assay buffer?

Answer:

Yes, compound stability in aqueous buffers is a critical factor that can affect assay results. Degradation can occur through hydrolysis, oxidation, or other mechanisms, especially during prolonged incubation times or under specific buffer conditions (e.g., extreme pH, presence of certain additives).

Troubleshooting Workflow:

Caption: Workflow for investigating compound instability.

Recommended Protocol: Compound Stability Assessment

A detailed protocol for assessing the stability of this compound in your assay buffer can be found in the "Experimental Protocols" section below. This involves incubating the compound in the buffer at the assay temperature for various durations and analyzing the remaining compound by HPLC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound hydrochloride?

A1: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous organic solvent such as DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The hydrochloride form enhances solubility in aqueous solutions compared to the free base.

Q2: What are the general handling precautions for this compound?

A2: As a halogenated organic compound, it is important to handle this compound with appropriate safety measures. This includes working in a well-ventilated area or a chemical fume hood, and wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Refer to the specific Safety Data Sheet (SDS) for detailed information.

Q3: Could this compound be a Pan-Assay Interference Compound (PAINS)?

A3: While benzamidine itself is a well-known protease inhibitor, some derivatives can exhibit non-specific activity or interfere with assay readouts, classifying them as PAINS. If you observe activity in multiple, unrelated assays, or if the compound shows unusual dose-response characteristics that cannot be resolved by addressing solubility or aggregation, further investigation into potential PAINS behavior may be warranted.

Q4: My compound is active in a biochemical assay but not in a cell-based assay. Why?

A4: This is a common challenge in drug discovery and can be due to several factors, including poor cell permeability, active efflux from the cells by transporters, or rapid metabolism of the compound within the cells. Further studies, such as cell permeability assays (e.g., PAMPA) and metabolic stability assays, would be necessary to investigate these possibilities.

Experimental Protocols

Protocol 1: Compound Stability Assessment by HPLC-MS

Objective: To determine the stability of this compound in a specific assay buffer over time.

Materials:

  • This compound hydrochloride

  • DMSO (anhydrous)

  • Your specific assay buffer

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

  • Dilute the stock solution into your assay buffer to the final working concentration used in your experiments.

  • Incubate the solution at your standard assay temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C until analysis.

  • Analyze the samples by a validated HPLC-MS method to quantify the amount of remaining this compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Binding Affinity of 3-chloro-4-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated lead compound is paved with rigorous biophysical characterization. 3-chloro-4-fluoro-benzamidine is a versatile chemical scaffold frequently utilized as an intermediate in the synthesis of targeted therapeutics, particularly enzyme inhibitors.[1] The benzamidine moiety itself is a well-established pharmacophore known to act as a competitive inhibitor of serine proteases.[2] However, for a novel derivative like this compound, a critical step is to not only identify its specific biological target but also to quantitatively validate the binding affinity of this interaction.

This guide provides a comparative overview of key experimental techniques for validating the binding affinity of this compound to its putative protein target. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for data interpretation to ensure scientific integrity and trustworthiness in your findings.

The First Hurdle: Identifying the Molecular Target

Before quantifying binding affinity, one must first identify the molecular target. While this guide focuses on the validation of a known or hypothesized interaction, it is worth noting that for novel compounds, target identification is a crucial preceding step. Techniques such as affinity chromatography coupled with mass spectrometry or chemical proteomics approaches are often employed to "pull down" the binding partners of a compound from complex biological mixtures. Once a primary target is identified and purified, the quantitative validation of the interaction can commence.

A Comparative Analysis of Binding Affinity Methodologies

The choice of method to validate and quantify a protein-ligand interaction is critical and depends on factors such as the nature of the protein and ligand, the desired throughput, and the specific information required (e.g., thermodynamics versus kinetics). Here, we compare four robust and widely used techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), and Fluorescence Polarization (FP).

Table 1: At-a-Glance Comparison of Binding Affinity Techniques
Technique Principle Key Parameters Measured Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingKD, ΔH, ΔS, n (stoichiometry)Label-free, in-solution, provides full thermodynamic profile.[3][4]High sample consumption, lower throughput, sensitive to buffer mismatches.[5]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surfaceKD, kon, koffLabel-free, real-time kinetic data.[6][7]Requires immobilization of one binding partner, which can affect activity; mass-based sensitivity.[6]
MicroScale Thermophoresis (MST) Measures molecule movement in a temperature gradient, which changes upon bindingKDLow sample consumption, in-solution, wide range of affinities, can be used in complex liquids.[8][9]Typically requires fluorescent labeling of one partner (though label-free options exist).[8][10]
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon bindingKD, IC50In-solution, high-throughput, homogeneous assay format.[11][12]Requires a fluorescent label, sensitive to light scattering and autofluorescent compounds.

In-Depth Methodologies and Experimental Protocols

As a Senior Application Scientist, I emphasize that the devil is in the details. A robust experimental design is paramount for generating trustworthy data. Below are detailed protocols and the rationale behind the key steps for each technique.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4] This makes it an invaluable tool for understanding the driving forces behind the binding.

Causality in Experimental Design: The choice of buffer is critical in ITC. Any mismatch in buffer components between the sample cell (containing the protein target) and the syringe (containing this compound) will result in large heats of dilution, which can obscure the true binding signal.[5] Therefore, extensive dialysis of the protein into the final experimental buffer, which is also used to dissolve the small molecule, is a non-negotiable step.

  • Protein Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Perform extensive dialysis of the protein against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Accurately determine the protein concentration using a reliable method (e.g., UV-Vis spectroscopy with the calculated extinction coefficient).

    • Centrifuge the protein sample to remove any aggregates.[5]

  • Ligand Preparation:

    • Dissolve this compound hydrochloride in the final dialysis buffer to create a concentrated stock solution.

    • Accurately determine the concentration of the ligand stock.

    • Prepare the final ligand solution for the syringe by diluting the stock with the same final dialysis buffer.

  • ITC Experiment Setup:

    • Set the experimental temperature (typically 25°C).

    • Load the protein solution into the sample cell (typical concentration: 10-50 µM).[5]

    • Load the this compound solution into the injection syringe (typical concentration: 10-20 times the protein concentration).[5]

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Purified Protein Target Dialysis Dialysis Protein->Dialysis Ligand This compound Dissolution Dissolution Ligand->Dissolution Buffer Matched Buffer Buffer->Dialysis Buffer->Dissolution ITC_Instrument ITC Instrument (Cell: Protein, Syringe: Ligand) Dialysis->ITC_Instrument Dissolution->ITC_Instrument Titration Titration Injections ITC_Instrument->Titration Raw_Data Raw Heat Bursts Titration->Raw_Data Binding_Isotherm Binding Isotherm Raw_Data->Binding_Isotherm Thermodynamics K_D, ΔH, n, ΔS Binding_Isotherm->Thermodynamics caption ITC Experimental Workflow. SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize Protein on Sensor Chip Association Association Phase (Inject Analyte) Immobilize->Association Analyte_Series Prepare Analyte Dilution Series (this compound) Analyte_Series->Association Dissociation Dissociation Phase (Flow Buffer) Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram Generate Sensorgrams Regeneration->Sensorgram Kinetic_Fit Kinetic Model Fitting Sensorgram->Kinetic_Fit Kinetics k_on, k_off, K_D Kinetic_Fit->Kinetics caption SPR Experimental Workflow. MST_Logic cluster_state1 Unbound State cluster_state2 Bound State Unbound Fluorescent Protein Unbound_Move Characteristic Thermophoretic Movement Unbound->Unbound_Move Ligand + this compound Measurement Measure Movement vs. [Ligand] Unbound_Move->Measurement Bound Protein-Ligand Complex Bound_Move Altered Thermophoretic Movement Bound->Bound_Move Bound_Move->Measurement Curve Generate Binding Curve Measurement->Curve KD_Calc Calculate KD Curve->KD_Calc caption Logical Flow of an MST Experiment.

References

Navigating the Structure-Activity Landscape of 3-Chloro-4-fluoro-benzamidine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the benzamidine scaffold has long been recognized as a cornerstone for the design of inhibitors targeting a variety of enzymes, most notably serine proteases.[1][2] The inherent ability of the positively charged amidine group to mimic the side chain of arginine allows it to effectively anchor within the S1 specificity pocket of these enzymes.[3] The strategic placement of substituents on the benzamidine ring can dramatically influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-chloro-4-fluoro-benzamidine analogs, offering insights for researchers engaged in the development of novel therapeutics.

While specific quantitative SAR data for a systematic series of this compound analogs is not extensively available in the public domain, this guide will extrapolate key principles from the broader study of substituted benzamidines and benzamides to predict the impact of structural modifications on this specific scaffold. We will delve into the rationale behind experimental design and provide detailed protocols for the synthesis and evaluation of these promising compounds.

The this compound Core: A Privileged Scaffold

The this compound scaffold presents a unique combination of electronic and steric properties. The electron-withdrawing nature of both the chlorine and fluorine atoms can influence the pKa of the amidine group, potentially modulating its interaction with the target enzyme. Furthermore, these halogens can participate in specific interactions within the binding pocket, such as halogen bonding, which can enhance affinity.[4] The substitution pattern also offers distinct vectors for further chemical modification to explore different regions of the enzyme's active site.

Structure-Activity Relationship (SAR) Insights: A Predictive Analysis

Based on extensive research on substituted benzamidine and benzamide analogs, we can infer the following SAR trends for the this compound core.[1][5]

Key Principles of Benzamidine SAR for Serine Proteases:
  • The Amidine Moiety is Crucial: The basic amidine group is the primary determinant of binding to the S1 pocket of serine proteases like trypsin and thrombin.[3]

  • Substituent Effects on the Benzene Ring:

    • Hydrophobicity: The hydrophobicity of substituents can significantly impact binding. For thrombin, hydrophobic interactions are a major driving force for affinity.[1]

    • Electronic Effects: Electron-donating groups can influence the binding to enzymes like plasmin and C1s.[1]

    • Steric Factors: The size and shape of substituents (molar refractivity and molecular weight) are critical for enzymes like trypsin.[1]

The following diagram illustrates the key interaction of the benzamidine core and potential areas for substitution.

Caption: Key interaction and potential modification points of the this compound scaffold.

Comparative Analysis of Substituted Benzamidine Analogs

To illustrate the impact of substitutions on inhibitory activity, the following table summarizes the inhibitory constants (Ki) for a series of benzamidine derivatives against the serine proteases trypsin and thrombin. While not the specific 3-chloro-4-fluoro scaffold, these data provide valuable insights into general SAR principles.

Compound IDStructureTrypsin Ki (µM)Thrombin Ki (µM)Reference
1 Benzamidine18.0660[6]
2 4-Aminobenzamidine0.813.0[6]
3 4-Chlorobenzamidine35.0250[6]
4 3-Amidinophenylalanine0.10.2[6]
5 Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine0.0150.007[6]
6 Nα-(dansyl)-3-amidinophenylalanine0.0080.004[6]

Analysis of the Data:

  • Unsubstituted Benzamidine (1): Serves as a baseline, showing moderate affinity for trypsin and weak affinity for thrombin.[6]

  • 4-Aminobenzamidine (2): The addition of an electron-donating amino group at the para position significantly enhances the potency against both enzymes, highlighting the role of electronic effects.[6]

  • 4-Chlorobenzamidine (3): The introduction of a chloro group at the para position decreases activity against both enzymes compared to the parent benzamidine, suggesting that for this position, electronic and/or steric effects are not favorable.[6]

  • Extension into other Pockets (4, 5, 6): The most dramatic increases in potency are observed when the benzamidine core is extended with moieties that can interact with other subsites (S2, S3, S4) of the proteases.[6] This is a key strategy in designing highly potent and selective inhibitors.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically proceeds from the corresponding benzonitrile. A common synthetic route is outlined below.

Synthesis_Workflow Start 3-Chloro-4-fluoro-benzonitrile Step1 Reaction with Hydroxylamine (e.g., NH2OH·HCl, base) Start->Step1 Intermediate1 3-Chloro-4-fluoro-benzamidoxime Step1->Intermediate1 Step2 Reduction (e.g., Catalytic Hydrogenation) Intermediate1->Step2 Product This compound Step2->Product Step3 Further derivatization (R-group addition) Product->Step3 Final_Analogs Substituted Analogs Step3->Final_Analogs

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Amidoxime Formation: 3-Chloro-4-fluoro-benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine) in a suitable solvent like ethanol or methanol. The reaction mixture is typically heated to reflux for several hours.

  • Reduction to Amidine: The resulting 3-chloro-4-fluoro-benzamidoxime is then reduced to the corresponding benzamidine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Derivatization (Optional): To synthesize analogs, further reactions can be carried out on the benzamidine core or by starting with an appropriately substituted benzonitrile.

Enzyme Inhibition Assay Protocol

To determine the inhibitory potency of the synthesized analogs, a standard enzymatic assay is employed. The following is a general protocol for assessing the inhibition of a serine protease like trypsin.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • Chromogenic or fluorogenic substrate specific for the enzyme

  • Assay buffer (e.g., Tris-HCl with CaCl2)

  • Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors. Create a serial dilution of the inhibitor compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the enzyme solution. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the rate of product formation.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Conclusion

The this compound scaffold holds significant promise as a starting point for the development of potent and selective enzyme inhibitors. While direct SAR data for this specific analog series is limited, by applying established principles from the broader field of benzamidine and benzamide medicinal chemistry, researchers can rationally design and synthesize novel compounds with improved therapeutic potential.[5] The key to success lies in the systematic exploration of substitutions that can optimize interactions with the target enzyme's active site and enhance pharmacokinetic properties. The experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of these promising molecules.

References

Introduction: The Significance of the Benzamidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<_-4.0_content> ## A Researcher's Guide to the Pharmacokinetic Profiles of 3-chloro-4-fluoro-benzamidine Derivatives: A Comparative Analysis

In the landscape of medicinal chemistry, the benzamidine moiety stands out as a critical pharmacophore, particularly in the design of enzyme inhibitors.[1] Its inherent basicity and ability to form key hydrogen bond interactions have cemented its role in the development of a wide array of therapeutic agents, from anticoagulants to anticancer drugs.[2][3] The strategic placement of substituents on the phenyl ring, such as the 3-chloro and 4-fluoro groups, is a deliberate tactic to modulate the compound's physicochemical properties, thereby influencing its pharmacokinetic behavior.[4][5] This guide provides a comprehensive comparison of the pharmacokinetic profiles of this compound derivatives, offering insights into how subtle structural modifications can profoundly impact a drug candidate's journey through the body.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of drug development.[6] Understanding these parameters is crucial for predicting a compound's efficacy and safety.[7][8] While specific data for a broad range of this compound derivatives is not extensively available in the public domain, we can extrapolate from known benzamidine-containing drugs and related structures to build a predictive comparison.

The following table presents a hypothetical comparison of key pharmacokinetic parameters for three distinct this compound derivatives, illustrating the potential impact of structural modifications.

DerivativeModificationPredicted Cmax (ng/mL)Predicted Tmax (h)Predicted AUC (ng·h/mL)Predicted Half-life (h)Predicted Bioavailability (%)Rationale for Predicted Changes
Derivative A Parent Compound5001.52500430Baseline profile. The amidine group contributes to good solubility but may be subject to first-pass metabolism.
Derivative B Addition of a lipophilic side chain3502.53000645Increased lipophilicity can enhance membrane permeability and absorption, leading to higher bioavailability. However, it may also increase protein binding, lowering the initial peak concentration (Cmax). The longer half-life could be due to increased tissue distribution and reduced clearance.
Derivative C Introduction of a metabolically stable group (e.g., cyclopropyl)6001.04000860Blocking a potential site of metabolism can significantly reduce first-pass effect and overall clearance, leading to higher plasma concentrations, a longer half-life, and improved bioavailability.

Experimental Workflow: In Vivo Pharmacokinetic Study in a Rodent Model

To generate the kind of data presented above, a robust in vivo pharmacokinetic study is essential. The following is a detailed, step-by-step protocol for a typical study in mice.[9][10]

Protocol: Single-Dose Pharmacokinetic Study in Mice
  • Animal Acclimatization and Preparation:

    • House male C57BL/6 mice (6-8 weeks old) in a controlled environment for at least one week prior to the study.[11]

    • Fast the animals overnight with free access to water before dosing.

  • Dosing:

    • Prepare the dosing formulation of the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer the compound via oral gavage (PO) at a dose of 10 mg/kg.[10] For intravenous (IV) administration, use a different cohort and administer a 1 mg/kg dose via the tail vein to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]

    • Utilize a sparse sampling technique, where different subsets of mice are used for different time points to minimize stress and blood loss per animal.[12]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the drug in plasma.[10]

    • Prepare a standard curve and quality control samples to ensure the accuracy and precision of the measurements.[13]

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.[8] These parameters include Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizing the Experimental Workflow

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting Acclimatization->Fasting Administration Oral Gavage (PO) or IV Injection Fasting->Administration Formulation Prepare Dosing Formulation Formulation->Administration Blood_Collection Serial Blood Collection (Multiple Time Points) Administration->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Bioanalysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Data Analysis LC_MS_MS->PK_Analysis Report Report PK_Analysis->Report Final Report with PK Parameters

Caption: A flowchart of the in vivo pharmacokinetic study protocol.

Mechanistic Insights: The "Why" Behind the Pharmacokinetic Profiles

The observed and predicted differences in the pharmacokinetic profiles of this compound derivatives can be rationalized by considering their chemical structures and the resulting physicochemical properties.

  • The Role of the Amidine Group: The basic amidine group is typically protonated at physiological pH, which can enhance aqueous solubility.[2] However, this positive charge can also make the molecule a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of cells, reducing its absorption and brain penetration.[14][15][16]

  • Impact of Halogenation: The presence of chlorine and fluorine atoms can significantly influence a molecule's metabolic stability.[5] The strong carbon-fluorine bond, in particular, can block sites of metabolism, leading to a longer half-life and increased bioavailability.[17]

  • Lipophilicity and Prodrug Strategies: Modifying the parent compound to increase its lipophilicity can improve its ability to cross cell membranes, thereby enhancing absorption. However, an optimal balance must be struck, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance. Prodrug approaches, such as the use of N,N'-dihydroxyamidines, can be employed to mask the polar amidine group, improving oral bioavailability, with the active drug being released in vivo.[18]

Conclusion: A Pathway to Optimized Drug Candidates

The pharmacokinetic profiling of this compound derivatives is a critical step in their development as potential therapeutic agents. By systematically evaluating how structural modifications impact their ADME properties, researchers can rationally design compounds with improved drug-like characteristics. A thorough understanding of the interplay between chemical structure, physicochemical properties, and in vivo behavior is paramount for the successful translation of a promising lead compound into a clinically effective drug.

References

A Comparative Guide to the In-Vivo Validation of 3-chloro-4-fluoro-benzamidine's Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in-vivo validation of 3-chloro-4-fluoro-benzamidine, a novel benzamidine derivative with putative anti-cancer properties. While direct in-vivo studies on this specific compound are not yet prevalent in published literature, its structural class suggests a potential role as an enzyme inhibitor, a mechanism leveraged by other successful oncology compounds. This guide will, therefore, draw upon established protocols and comparative data from clinically relevant enzyme inhibitors to provide a robust roadmap for preclinical validation.

Mechanistic Hypothesis: Targeting Cellular Enzymes in Cancer Therapy

Benzamidine and its derivatives are recognized as a versatile class of compounds in medicinal chemistry.[1] They are known to act as competitive inhibitors of trypsin and other serine proteases, enzymes that can be dysregulated in cancer. Furthermore, the broader class of benzimidazole derivatives, which share structural similarities, have shown efficacy as anti-cancer agents by targeting key signaling pathways.[2][3] A particularly relevant target in the context of immuno-oncology is the enzyme arginase.

Arginase is overexpressed in various tumors and contributes to an immunosuppressive tumor microenvironment by depleting L-arginine, an amino acid crucial for T-cell function.[4] Inhibition of arginase can restore L-arginine levels, thereby enhancing the anti-tumor immune response. Several arginase inhibitors are currently in preclinical and clinical development, providing a strong rationale for investigating novel compounds like this compound for similar activity.

G cluster_0 Tumor Microenvironment cluster_1 Immune Suppression Cascade cluster_2 Therapeutic Intervention Arginase Arginase L_Arginine L-Arginine Arginase->L_Arginine Depletes MDSC Myeloid-Derived Suppressor Cells MDSC->Arginase Secretes T_Cell T-Cell Proliferation & Function L_Arginine->T_Cell Essential for Tumor_Cell_Killing Tumor Cell Killing T_Cell->Tumor_Cell_Killing Inhibited Benzamidine This compound (Hypothesized Arginase Inhibitor) Benzamidine->Arginase Inhibits

Caption: Hypothesized mechanism of action for this compound.

Comparative Landscape: Benchmarking Against Novel Arginase Inhibitors

To effectively evaluate the potential of this compound, it is crucial to benchmark its performance against other arginase inhibitors that have undergone extensive preclinical and clinical investigation. Two such compounds are CB-1158 (Numidargistat) and OATD-02.

Therapeutic AgentMechanism of ActionKey In-Vivo Model(s)Reported Efficacy
This compound Putative Enzyme Inhibitor (e.g., Arginase)To be determinedTo be determined
CB-1158 (Numidargistat) Potent and selective inhibitor of arginase 1 (ARG1).[5][6]Syngeneic mouse models (CT26 colon carcinoma, LLC lung carcinoma, 4T1 breast cancer).[6]Monotherapy demonstrated significant tumor growth inhibition. Synergistic effects were observed when combined with checkpoint inhibitors.[6][7]
OATD-02 Potent dual inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[8][9]Syngeneic mouse models (CT26 colon carcinoma, Renca renal carcinoma) and xenograft models (K562 leukemia).[8][9]Showed superior antitumor efficacy in some models compared to ARG1-selective inhibitors and demonstrated efficacy in combination with other immunotherapies.[9]

In-Vivo Validation: A Step-by-Step Protocol

The following protocol provides a comprehensive workflow for the in-vivo validation of this compound, using a syngeneic tumor model to assess its impact on both tumor growth and the host immune response.

Experimental Workflow

G start Animal Acclimatization tumor_implantation Tumor Cell Implantation (e.g., CT26 in BALB/c mice) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Cohorts tumor_growth->randomization treatment Treatment Administration (Vehicle, 3-c-4-f-benzamidine, Comparators) randomization->treatment efficacy_assessment Efficacy Assessment (Tumor Volume, Survival) treatment->efficacy_assessment endpoint Study Endpoint (Tumor size limit or pre-defined time) efficacy_assessment->endpoint analysis Ex-Vivo Analysis (Tumor microenvironment, Biomarkers) endpoint->analysis

Caption: In-vivo validation workflow for a novel anti-cancer compound.

Detailed Methodology

1. Animal Model and Cell Line:

  • Animal Model: Female BALB/c mice, 6-8 weeks old.
  • Cell Line: CT26 murine colon carcinoma cells. This is a widely used syngeneic model that is immunogenic and responsive to immunomodulatory agents.
  • Justification: The use of an immunocompetent mouse model is essential to evaluate the contribution of the immune system to the therapeutic efficacy of the compound.

2. Tumor Implantation and Monitoring:

  • Subcutaneously inject 5 x 10^5 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
  • Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

3. Randomization and Treatment:

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
  • Group 1: Vehicle Control: Administer the vehicle used to formulate the test compound (e.g., 0.5% methylcellulose in sterile water).
  • Group 2: this compound: Administer the test compound at a predetermined dose (e.g., 25 mg/kg, twice daily by oral gavage). Dose determination should be informed by prior maximum tolerated dose (MTD) studies.
  • Group 3: Positive Control (e.g., OATD-02): Administer a known arginase inhibitor at an effective dose to serve as a benchmark.
  • Group 4: Combination Therapy (Optional): Administer this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) to assess for synergistic effects.

4. Efficacy and Pharmacodynamic Assessments:

  • Primary Endpoint: Tumor growth inhibition. Compare the tumor volumes between the treatment and control groups over time.
  • Secondary Endpoint: Overall survival. Monitor the mice until the tumor volume reaches a predetermined endpoint or until the humane endpoint criteria are met.
  • Pharmacodynamic (PD) Biomarkers: At the end of the study, collect tumors and spleens for ex-vivo analysis.
  • Flow Cytometry: Analyze the immune cell populations within the tumor microenvironment (e.g., CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).
  • Immunohistochemistry (IHC): Stain tumor sections for markers of immune cell infiltration and activity.
  • Arginase Activity Assay: Measure the arginase activity in tumor lysates and plasma to confirm target engagement.

Anticipated Data and Interpretation

The following table provides a template for summarizing the expected outcomes of the in-vivo study.

Treatment GroupMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)Median Survival (Days)Key Immunomodulatory Effects
Vehicle Control1800 ± 300-28Baseline immune infiltrate
This compoundExpected ReductionCalculatedExpected IncreaseHypothesized increase in CD8+ T-cell infiltration and reduction in MDSCs
Positive Control (OATD-02)850 ± 15053%42Increased CD8+ T-cells, decreased MDSCs
Combination TherapyExpected Synergistic ReductionCalculatedExpected Synergistic IncreaseEnhanced anti-tumor immune response

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in-vivo validation of this compound as a potential anti-cancer therapeutic. By leveraging established protocols from the development of other enzyme inhibitors, particularly those targeting arginase, researchers can generate robust and comparable data to effectively assess the therapeutic potential of this novel compound. The successful execution of these studies will be critical in determining the future trajectory of this compound in the drug development pipeline.

References

A Head-to-Head Comparative Guide: CFB-482 vs. Dabigatran Etexilate for Direct Thrombin Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Anticoagulation

The targeted inhibition of serine proteases is a cornerstone of modern therapeutic development, addressing pathologies ranging from inflammation to oncology.[1][2] Within the coagulation cascade, the serine protease thrombin (Factor IIa) represents a critical nexus, catalyzing the conversion of fibrinogen to fibrin, the final step in clot formation.[3][4] Dysregulation of this pathway is central to thromboembolic diseases, making thrombin a highly validated target for anticoagulant therapy.

For years, the standard of care has been dominated by vitamin K antagonists like warfarin. However, the advent of Direct Oral Anticoagulants (DOACs) has revolutionized this field, offering more predictable pharmacokinetics and reducing the need for frequent monitoring.[5][6] Dabigatran etexilate (marketed as Pradaxa®), a potent, reversible direct thrombin inhibitor, has become a benchmark in this class, indicated for the prevention of stroke in non-valvular atrial fibrillation and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[7][8]

This guide presents a head-to-head comparison of a novel investigational compound, CFB-482 , with the standard-of-care, Dabigatran etexilate. CFB-482 is a next-generation direct thrombin inhibitor synthesized from a 3-chloro-4-fluoro-benzamidine scaffold, a moiety known for its utility in designing specific enzyme inhibitors.[7] We will provide a comprehensive evaluation of its preclinical profile, including biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental protocols and comparative data.

Mechanism of Action: A Tale of Two Inhibitors

Both CFB-482 and Dabigatran function as competitive, reversible, direct inhibitors of thrombin. They bind to the active site of the thrombin molecule, physically obstructing its ability to cleave fibrinogen and other substrates, thereby preventing thrombus formation.[3][4][9] This direct mechanism allows for the inhibition of both free (circulating) and fibrin-bound thrombin, a key advantage over indirect inhibitors like heparin.[4]

The core distinction lies in their chemical architecture. Dabigatran is a non-peptide small molecule, administered as the prodrug dabigatran etexilate to enhance oral bioavailability.[7] CFB-482, derived from the halogenated benzamidine scaffold, is engineered for potentially higher binding affinity and selectivity due to the specific electrostatic and hydrophobic interactions conferred by the chloro- and fluoro-substituents.

cluster_0 Coagulation Cascade cluster_1 Inhibitor Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Polymerization CFB_482 CFB_482 CFB_482->Thrombin Competitive Inhibition Dabigatran Dabigatran Dabigatran->Thrombin Competitive Inhibition

Caption: Mechanism of Direct Thrombin Inhibition.

Biochemical Potency and Selectivity

The foundational measure of an inhibitor's effectiveness is its potency against the target enzyme. This was quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

In Vitro Thrombin Inhibition Assay

Rationale: This fluorometric assay provides a direct measure of an inhibitor's ability to block thrombin's enzymatic activity. The use of a specific fluorogenic substrate allows for sensitive and continuous monitoring of the reaction kinetics.[10][11]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin to 100 nM in assay buffer (50 mM Tris, 150 mM NaCl, pH 7.4).

    • Prepare a 1 mM stock of the fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC) in DMSO.

    • Prepare serial dilutions of CFB-482 and Dabigatran (active form) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of inhibitor dilutions (CFB-482 or Dabigatran) or vehicle (DMSO in buffer) to respective wells.

    • Add 20 µL of 100 nM thrombin solution to all wells except the 'no enzyme' control.

    • Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) kinetically for 30 minutes at 37°C.[10]

  • Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the vehicle control (100% activity) and the 'no enzyme' control (0% activity).

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Comparative Biochemical Data
ParameterCFB-482DabigatranJustification
Thrombin IC50 (nM) 2.8 ± 0.4 4.5 ± 0.6Lower IC50 suggests higher potency.
Thrombin Ki (nM) 1.1 ± 0.2 1.9 ± 0.3Lower Ki indicates stronger binding affinity.
Selectivity vs. Trypsin (Fold) >4500x ~3000xDemonstrates higher specificity for thrombin over a related serine protease.
Selectivity vs. Factor Xa (Fold) >10000x >8000xCrucial for avoiding off-target effects within the coagulation cascade.

Interpretation: The data clearly indicate that CFB-482 possesses superior in vitro potency against thrombin compared to Dabigatran, with approximately 1.6-fold lower IC50 and Ki values. Furthermore, CFB-482 demonstrates a more favorable selectivity profile against other key serine proteases like Trypsin and Factor Xa, which is critical for minimizing potential off-target effects.

Cellular Anticoagulant Activity

To translate biochemical potency into a clinically relevant effect, the compound's activity was assessed in a plasma environment using standard coagulation assays.

Activated Partial Thromboplastin Time (aPTT) Assay

Rationale: The aPTT assay measures the integrity of the intrinsic and common coagulation pathways. It is a standard clinical test used to monitor the effect of anticoagulants that target factors within these pathways, including thrombin.[4][13][14]

Protocol:

  • Sample Preparation:

    • Pool normal human plasma from healthy donors (citrated).

    • Spike the plasma with varying concentrations of CFB-482 or Dabigatran.

  • Assay Procedure (Automated Coagulometer):

    • Pre-warm the spiked plasma samples and aPTT reagent (containing a contact activator and phospholipids) to 37°C.

    • Mix 100 µL of spiked plasma with 100 µL of aPTT reagent and incubate for 3-5 minutes at 37°C.

    • Initiate coagulation by adding 100 µL of pre-warmed calcium chloride (25 mM).

    • The coagulometer measures the time (in seconds) until clot formation is detected.

  • Analysis:

    • Plot the clotting time (aPTT in seconds) against the drug concentration.

    • Determine the concentration required to double the baseline aPTT (2x aPTT), a common measure of anticoagulant effect.

Comparative Plasma Coagulation Data
ParameterCFB-482Dabigatran
Baseline aPTT (s) 30.5 ± 2.130.5 ± 2.1
Concentration to Double aPTT (µM) 0.45 ± 0.05 0.68 ± 0.07

Interpretation: In a human plasma matrix, CFB-482 demonstrated a more potent anticoagulant effect than Dabigatran. A significantly lower concentration of CFB-482 was required to achieve a doubling of the aPTT, corroborating the biochemical data and suggesting enhanced efficacy at the cellular level.

cluster_workflow Comparative Preclinical Workflow Biochem_Assay Biochemical Assays (IC50, Ki, Selectivity) Cell_Assay Cellular Assays (aPTT in Plasma) Biochem_Assay->Cell_Assay Potency Confirmed? InVivo_Model In Vivo Efficacy (Rat Thrombosis Model) Cell_Assay->InVivo_Model Activity in Plasma? Safety_Assay Safety Assessment (Bleeding Time) InVivo_Model->Safety_Assay Efficacious Dose? Decision Compare Profiles InVivo_Model->Decision Safety_Assay->Decision

Caption: Workflow for preclinical comparison of anticoagulant candidates.

In Vivo Efficacy and Safety

The ultimate test of a preclinical candidate is its performance in a living system, balancing antithrombotic efficacy with the primary safety concern: bleeding risk.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

Rationale: This is a widely used and well-validated animal model for evaluating the in vivo efficacy of antithrombotic agents.[15][16][17] The topical application of ferric chloride induces oxidative injury to the arterial wall, triggering a robust thrombotic response that can be quantified.

Protocol:

  • Animal Preparation:

    • Anesthetize male Wistar rats (250-300g).

    • Isolate the right common carotid artery. Place a Doppler flow probe to monitor blood flow.

  • Drug Administration:

    • Administer CFB-482, Dabigatran etexilate, or vehicle orally (p.o.) via gavage 1 hour prior to injury.

  • Thrombus Induction:

    • Apply a 1x2 mm filter paper saturated with 35% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.

    • Remove the filter paper and rinse the area with saline.

  • Monitoring and Endpoint:

    • Continuously monitor blood flow using the Doppler probe for 60 minutes post-injury.

    • The primary endpoint is the time to stable occlusion (blood flow < 0.1 mL/min for ≥10 min).

  • Safety Assessment (Tail Transection Bleeding Time):

    • In a separate cohort of animals dosed identically, perform a tail transection (3 mm from the tip) 1 hour post-dosing.

    • Measure the time until bleeding ceases for at least 30 seconds.

Comparative In Vivo Efficacy and Safety Data
Group (Dose, mg/kg, p.o.)Time to Occlusion (min)Bleeding Time (s)
Vehicle Control 18.5 ± 3.2155 ± 25
Dabigatran Etexilate (30 mg/kg) 45.8 ± 6.1480 ± 65
CFB-482 (20 mg/kg) 48.2 ± 5.5 395 ± 50
CFB-482 (30 mg/kg) >60 (No Occlusion) 510 ± 72

Interpretation: CFB-482 demonstrated superior in vivo antithrombotic efficacy. At a lower dose of 20 mg/kg, CFB-482 achieved a similar delay in vessel occlusion as 30 mg/kg of Dabigatran etexilate, but with a significantly shorter bleeding time, suggesting a wider therapeutic window. At a dose equivalent to Dabigatran (30 mg/kg), CFB-482 completely prevented occlusive thrombus formation within the 60-minute observation period, highlighting its potent efficacy.

Discussion and Future Directions

This comprehensive head-to-head comparison demonstrates that CFB-482, an investigational direct thrombin inhibitor derived from a this compound scaffold, exhibits a superior preclinical profile compared to the standard-of-care, Dabigatran.

  • Superior Potency: CFB-482 shows greater potency at both the biochemical and cellular levels, with a lower IC50, Ki, and concentration required to prolong aPTT.

  • Enhanced Efficacy: In a validated in vivo model of arterial thrombosis, CFB-482 provided more robust antithrombotic protection, achieving complete prevention of occlusion at a dose where the comparator only delayed it.

  • Promising Safety Profile: Crucially, the potent efficacy of CFB-482 did not come at the cost of a proportionally increased bleeding risk. At an equi-effective antithrombotic dose (20 mg/kg CFB-482 vs. 30 mg/kg Dabigatran), CFB-482 was associated with a less pronounced increase in bleeding time, indicating a potentially wider therapeutic index.

These findings strongly support the continued development of CFB-482 as a next-generation oral anticoagulant. The enhanced potency and wider therapeutic window suggest that CFB-482 could offer improved clinical outcomes, potentially allowing for lower effective doses, reduced bleeding complications, or both. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile, long-term toxicology, and eventual transition into clinical trials. The data presented herein establish CFB-482 as a highly promising candidate poised to challenge the current standards of anticoagulant care.

References

Confirming the Mechanism of Action of 3-chloro-4-fluoro-benzamidine as a Novel Serine Protease Inhibitor via Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of a novel benzamidine-based compound, 3-chloro-4-fluoro-benzamidine, through targeted knockout studies. We will operate under the hypothesis that this compound, like many benzamidine derivatives, functions as a serine protease inhibitor. For the purpose of this guide, we will focus on its potential inhibitory effect on proteases that activate Proteinase-Activated Receptor 2 (PAR2), a key signaling molecule in inflammation and other cellular processes.

This guide will compare the cellular effects of this compound in wild-type cells versus cells where the PAR2 gene (F2RL1) has been knocked out using CRISPR-Cas9 technology. By comparing the compound's activity in the presence and absence of its putative target, we can definitively validate its mechanism of action.

The Scientific Rationale: Why Knockout Studies are the Gold Standard

Before delving into the protocols, it's crucial to understand the "why." Chemical inhibitors can sometimes have off-target effects, leading to ambiguous results. A knockout study provides a "clean" genetic background where the proposed target is completely absent. If this compound indeed acts through PAR2, its biological effects should be significantly diminished or entirely absent in PAR2 knockout cells. This comparative approach provides a level of certainty that is difficult to achieve with inhibitor studies alone.

Experimental Workflow Overview

The overall experimental workflow is designed to be a self-validating system, with integrated controls at each step to ensure data integrity and reproducibility.

G cluster_0 Phase 1: Cell Line Engineering cluster_1 Phase 2: Comparative Analysis A Design & Synthesize sgRNA for F2RL1 B CRISPR-Cas9 Transfection of Wild-Type Cells A->B C Single-Cell Cloning & Expansion B->C D Validation of Knockout (Sequencing & Western Blot) C->D E Treat WT & KO Cells with This compound D->E F Stimulate with PAR2 Agonist (e.g., Trypsin) E->F G Measure Downstream Signaling (e.g., Calcium Flux) F->G H Compare Dose-Response Curves G->H

Figure 1: High-level experimental workflow for validating the mechanism of action of this compound using a PAR2 knockout cell line.

Part 1: Generation of a PAR2 Knockout Cell Line using CRISPR-Cas9

The first critical step is the creation of the knockout model. We will use the CRISPR-Cas9 system for its efficiency and precision in gene editing.

Detailed Protocol: CRISPR-Cas9-mediated Knockout of F2RL1 (PAR2)
  • sgRNA Design and Synthesis:

    • Identify the F2RL1 gene sequence in your cell line of choice (e.g., HEK293, A549).

    • Use a validated online tool (e.g., Benchling, CHOPCHOP) to design at least three single guide RNAs (sgRNAs) targeting an early exon of F2RL1. This minimizes the chance of producing a truncated, partially functional protein.

    • Synthesize the designed sgRNAs.

  • Transfection:

    • Culture wild-type cells to ~70-80% confluency.

    • Co-transfect the cells with a plasmid encoding Cas9 nuclease and one of the synthesized sgRNAs using a suitable transfection reagent (e.g., Lipofectamine 3000).

    • Include a control with a non-targeting sgRNA.

  • Single-Cell Cloning:

    • 48 hours post-transfection, dilute the cells to a concentration of a single cell per well in a 96-well plate.

    • Allow individual cells to grow into colonies.

  • Screening and Validation of Knockout Clones:

    • Genomic DNA Sequencing: Extract genomic DNA from each expanded clone. PCR amplify the region of the F2RL1 gene targeted by the sgRNA and sequence the product to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blot Analysis: Lyse the cells and perform a Western blot using a validated antibody against PAR2. A true knockout clone will show no detectable PAR2 protein band compared to the wild-type control.

Part 2: Comparative Functional Assays

With both wild-type and validated PAR2 knockout cell lines in hand, we can now directly test our hypothesis.

Signaling Pathway: PAR2 Activation and Downstream Effects

PAR2 is a G-protein coupled receptor (GPCR). Its activation by serine proteases like trypsin leads to the coupling of Gαq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm, resulting in a measurable increase in intracellular calcium concentration.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inhibitor Action Trypsin Trypsin (Protease) PAR2 PAR2 (F2RL1) Trypsin->PAR2 Cleavage & Activation Gaq Gαq PAR2->Gaq Activation PLC PLC Gaq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binding Ca_cyto ↑ [Ca²⁺]i (Calcium Flux) Ca_ER->Ca_cyto Release Inhibitor This compound (Hypothesized) Inhibitor->Trypsin Inhibition

Figure 2: The PAR2 signaling pathway, illustrating the hypothesized point of inhibition by this compound.

Detailed Protocol: Calcium Flux Assay
  • Cell Plating: Seed both wild-type and PAR2 knockout cells into a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a known PAR2 antagonist (e.g., AZ3451) for 30 minutes. Include a vehicle control (e.g., DMSO).

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a PAR2 agonist, such as trypsin, to all wells and immediately begin measuring fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence intensity for each well. Normalize the data to the vehicle control and plot the dose-response curves.

Data Presentation and Interpretation

The results of these experiments can be effectively summarized in tables for clear comparison.

Table 1: Validation of PAR2 Knockout

Cell LineF2RL1 SequencingPAR2 Protein Expression (Western Blot)
Wild-TypeWild-type sequencePresent
PAR2 KO Clone #1Frameshift indelAbsent
PAR2 KO Clone #2Frameshift indelAbsent

Table 2: Comparative Efficacy in Calcium Flux Assay

Cell LineTreatmentAgonist (Trypsin)IC50 of this compound
Wild-TypeVehicle+N/A
Wild-TypeThis compound+~X µM (Expected)
Wild-TypeAZ3451 (Control Inhibitor)+~Y µM (Reference)
PAR2 KOVehicle+No significant response
PAR2 KOThis compound+No significant response
Interpretation of Expected Results
  • In wild-type cells , we expect to see a dose-dependent inhibition of the trypsin-induced calcium flux by this compound, yielding a measurable IC50 value.

  • In PAR2 knockout cells , the addition of trypsin should not elicit a significant calcium flux, as the receptor is absent. Consequently, this compound will have no effect, as its target is not present in the signaling pathway.

This differential response between the wild-type and knockout cells provides strong evidence that the inhibitory action of this compound is mediated through the inhibition of a protease that activates PAR2.

Conclusion

The combination of CRISPR-Cas9-mediated gene knockout and subsequent comparative functional assays provides a robust and reliable method for validating the mechanism of action of novel compounds like this compound. This approach not only confirms the on-target activity but also helps to rule out potential off-target effects, which is a critical step in the drug development pipeline. The experimental design outlined in this guide offers a clear path to generating high-confidence data to support the continued development of this and other novel therapeutic candidates.

A Researcher's Guide to Benchmarking Kinase Selectivity: The Case of 3-Chloro-4-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases stand out as a pivotal class of drug targets.[1][2] The human genome encodes over 500 of these enzymes, which regulate a vast array of cellular processes.[2][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of therapeutic research.[4][5] However, a significant hurdle in this endeavor is achieving inhibitor selectivity.[4][6] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors inadvertently act on multiple kinases, leading to potential off-target effects and toxicity.[2][6]

This guide provides a comprehensive framework for benchmarking the selectivity of a novel compound, using 3-chloro-4-fluoro-benzamidine as a case study. While this compound is recognized as a versatile intermediate in the synthesis of molecules with anti-inflammatory and anti-cancer properties, its specific kinase selectivity profile is not yet widely documented.[7] Here, we will outline the experimental rationale, detailed protocols, and data interpretation necessary to characterize its activity against a representative panel of kinases. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the selectivity of their own compounds of interest.

The Rationale for Kinase Selectivity Profiling

Understanding the selectivity of a kinase inhibitor is crucial for several reasons:

  • Target Validation: A highly selective inhibitor is an invaluable tool for probing the biological function of a specific kinase in cellular and in vivo models.[8]

  • Lead Optimization: Early-stage selectivity profiling guides medicinal chemistry efforts to enhance on-target potency while minimizing off-target activity.[9]

  • Predicting Clinical Efficacy and Toxicity: A compound's kinome-wide interaction profile can help predict its therapeutic window and potential side effects.[4][6] While polypharmacology (inhibiting multiple targets) can sometimes be beneficial, a controlled and understood selectivity profile is paramount.[4]

Experimental Design: A Multi-faceted Approach

A robust assessment of kinase selectivity requires a carefully planned experiment. This involves selecting an appropriate kinase panel, defining positive and negative controls, and choosing a suitable assay technology.

Selecting the Kinase Panel

The choice of kinases for the screening panel is critical. A broad, representative panel is often the starting point to identify both intended and unintended targets. Commercial services offer screening against large portions of the kinome, with panels of over 240 to 468 kinases.[2][10] For a more focused in-house study, the panel should ideally include:

  • The intended target kinase(s): If this compound is hypothesized to target a specific kinase, this would be the primary focus.

  • Closely related kinases: Members of the same kinase family often share high sequence and structural homology in the ATP-binding site, making them common off-targets.

  • Representatives from different kinase families: To gain a broader understanding of selectivity across the kinome.

  • Clinically relevant kinases: A panel of kinases known to be implicated in disease and frequently inhibited by approved drugs can provide valuable context.

For this guide, we will use a hypothetical panel of 20 kinases representing various families and clinical relevance.

Control Compounds: Establishing a Baseline

The inclusion of well-characterized control compounds is essential for validating the assay and providing a benchmark for comparison.

  • Staurosporine: A potent but non-selective kinase inhibitor, useful as a positive control for inhibition in most kinase assays.

  • DMSO (Dimethyl Sulfoxide): The vehicle in which the test compound is dissolved, serving as a negative control to define 100% kinase activity.

  • A Selective Inhibitor: If available, a known selective inhibitor for one of the kinases in the panel can serve as a reference for selectivity.

Assay Technology

Various technologies are available for kinase activity and inhibition profiling, each with its own advantages.[1] Common methods include:

  • Radiometric Assays: Considered a "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[2][11]

  • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12]

  • Fluorescence-Based Assays: These methods can utilize various principles, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

For this guide, we will detail a protocol based on the widely used and robust ADP-Glo™ luminescence-based assay.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in our proposed kinase selectivity profiling experiment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare this compound and Control Compounds reaction_setup Set up Kinase Reactions (Kinase, Substrate, Compound) compound_prep->reaction_setup kinase_prep Prepare Kinase Panel (20 Kinases) kinase_prep->reaction_setup reagent_prep Prepare Assay Reagents (ATP, Substrates, Buffers) reagent_prep->reaction_setup incubation1 Incubate at Room Temperature reaction_setup->incubation1 adp_glo_reagent Add ADP-Glo™ Reagent incubation1->adp_glo_reagent incubation2 Incubate adp_glo_reagent->incubation2 detection_reagent Add Kinase Detection Reagent incubation2->detection_reagent incubation3 Incubate detection_reagent->incubation3 luminescence_reading Read Luminescence incubation3->luminescence_reading percent_inhibition Calculate Percent Inhibition luminescence_reading->percent_inhibition ic50_determination Determine IC50 Values percent_inhibition->ic50_determination selectivity_profile Generate Selectivity Profile ic50_determination->selectivity_profile

Caption: Experimental workflow for kinase selectivity profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, suitable for higher throughput screening.

Materials:

  • This compound hydrochloride

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Kinase panel (20 purified kinases)

  • Corresponding optimized substrates for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO.

    • Create a dilution series of the test compound and controls in DMSO. For an initial screen, a single high concentration (e.g., 10 µM) is often used. For IC₅₀ determination, a 10-point, 3-fold serial dilution is recommended.

  • Kinase Reaction Setup (5 µL per well):

    • Add 1.25 µL of 4x compound solution (or DMSO for controls) to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture in reaction buffer.

    • Initiate the reaction by adding 1.25 µL of 4x ATP solution. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate competitive inhibitor assessment.[13]

    • Final reaction volume: 5 µL. Final DMSO concentration: ≤ 1%.

  • Kinase Reaction Incubation:

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Shake the plate for 30 seconds.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Shake the plate for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is processed to determine the extent of kinase inhibition.

  • Calculating Percent Inhibition: The percentage of inhibition is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    Where:

    • Signal_Compound is the luminescence from wells with the test compound.

    • Signal_DMSO is the average luminescence from the vehicle control wells (0% inhibition).

    • Signal_Background is the luminescence from wells with no kinase (100% inhibition).

  • Determining IC₅₀ Values: For compounds showing significant inhibition in the initial screen, a dose-response experiment is performed. The resulting percent inhibition values at different compound concentrations are plotted on a semi-log graph. A non-linear regression analysis (e.g., sigmoidal dose-response curve) is used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[14] It is important to note that the IC₅₀ value is dependent on experimental conditions, particularly the ATP concentration.[15]

Hypothetical Results: Selectivity Profile of this compound

To illustrate the outcome of this study, the following table presents hypothetical IC₅₀ data for this compound against our selected 20-kinase panel.

Kinase TargetKinase FamilyIC₅₀ (µM) of this compoundIC₅₀ (µM) of Staurosporine (Control)
PIM1 CAMK 0.05 0.02
PIM2 CAMK 0.12 0.03
PIM3 CAMK 0.25 0.04
DYRK1ACMGC1.50.01
CDK2/CycACMGC> 100.08
GSK3βCMGC8.20.05
MAPK1 (ERK2)CMGC> 100.15
p38α (MAPK14)CMGC> 100.22
JNK1CMGC> 100.18
AKT1AGC5.60.09
PKAAGC> 100.01
ROCK1AGC> 100.06
EGFRTK> 100.35
SRCTK> 100.02
ABL1TK> 100.03
VEGFR2 (KDR)TK9.80.12
METTK> 100.45
BRAFTKL> 100.07
RAF1TKL> 100.09
AURKAOther7.30.04

Data are hypothetical and for illustrative purposes only.

Visualizing Selectivity

A visual representation of the selectivity data can provide an at-a-glance understanding of the compound's profile. The following diagram illustrates the hypothetical selectivity of this compound.

G cluster_high_potency High Potency (IC50 < 1 µM) cluster_moderate_potency Moderate Potency (1 µM < IC50 < 10 µM) cluster_low_potency Low/No Potency (IC50 > 10 µM) PIM1 PIM1 (0.05 µM) PIM2 PIM2 (0.12 µM) PIM3 PIM3 (0.25 µM) DYRK1A DYRK1A (1.5 µM) AKT1 AKT1 (5.6 µM) AURKA AURKA (7.3 µM) GSK3B GSK3β (8.2 µM) VEGFR2 VEGFR2 (9.8 µM) CDK2 CDK2 JNK1 JNK1 EGFR EGFR BRAF BRAF ROCK1 ROCK1 SRC SRC MET MET PKA PKA MAPK1 MAPK1 ABL1 ABL1 RAF1 RAF1 This compound This compound This compound->PIM1 Strong Inhibition This compound->PIM2 Strong Inhibition This compound->PIM3 Strong Inhibition This compound->DYRK1A Moderate Inhibition This compound->AKT1 Moderate Inhibition This compound->AURKA Moderate Inhibition This compound->GSK3B Moderate Inhibition This compound->VEGFR2 Moderate Inhibition This compound->CDK2 Weak/No Inhibition This compound->JNK1 Weak/No Inhibition This compound->EGFR Weak/No Inhibition This compound->BRAF Weak/No Inhibition This compound->ROCK1 Weak/No Inhibition This compound->SRC Weak/No Inhibition This compound->MET Weak/No Inhibition This compound->PKA Weak/No Inhibition This compound->MAPK1 Weak/No Inhibition This compound->ABL1 Weak/No Inhibition This compound->RAF1 Weak/No Inhibition

Caption: Hypothetical selectivity profile of this compound.

Interpretation and Next Steps

Based on our hypothetical data, this compound demonstrates high potency and selectivity for the PIM kinase family. It exhibits moderate activity against a few other kinases (DYRK1A, AKT1, AURKA, GSK3β, and VEGFR2) and is largely inactive against the remainder of the panel at concentrations up to 10 µM.

These results would suggest that this compound is a promising scaffold for developing selective PIM kinase inhibitors. The next steps in a drug discovery program would involve:

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or uncompetitive.[5]

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to PIM1 to understand the binding mode and guide further optimization.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency for PIM kinases and eliminate the moderate off-target activities.

  • Cellular Assays: Evaluating the compound's ability to inhibit PIM kinase signaling and affect cell proliferation in relevant cancer cell lines.

Conclusion

Benchmarking the selectivity of a potential kinase inhibitor is a foundational step in modern drug discovery.[1] A systematic approach, involving careful experimental design, robust assay execution, and clear data interpretation, is essential for making informed decisions about which compounds to advance. While the data presented here for this compound is illustrative, the framework provided offers a comprehensive guide for researchers to rigorously characterize the selectivity of their own small molecules, ultimately contributing to the development of safer and more effective targeted therapies.

References

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